1-Ethynyl-4-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZZTEJDUGESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25569-47-5 | |
| Record name | Benzene, 1-ethynyl-4-nitro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90239544 | |
| Record name | Benzene, 1-ethynyl-4-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-31-5 | |
| Record name | 1-Ethynyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-ethynyl-4-nitro- | |
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| Record name | 937-31-5 | |
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| Record name | Benzene, 1-ethynyl-4-nitro- | |
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| Record name | 1-Ethynyl-4-nitrobenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Ethynyl-4-nitrobenzene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene is an organic compound featuring a nitro group and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique bifunctional structure makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic proton, while the ethynyl group serves as a handle for various coupling reactions, most notably in the construction of complex molecular architectures. This guide provides a detailed overview of its physicochemical properties, spectral characteristics, a standard experimental protocol for its synthesis, and its key applications in research.
Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 937-31-5 | |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | |
| Appearance | Yellow to brown crystalline powder or solid | |
| Melting Point | 149-152 °C | |
| Boiling Point | 276.5±25.0 °C (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297) | |
| Density | 1.3±0.1 g/cm³ (Predicted) | |
| pKa | 19.33±0.20 (Predicted) | |
| LogP | 2.15 (Predicted) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.22 (d, J=8.8 Hz, 2H), 7.66 (d, J=8.8 Hz, 2H), 3.25 (s, 1H). The two doublets correspond to the aromatic protons, and the singlet represents the acetylenic proton.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 147.9, 133.5, 129.1, 123.7, 82.1, 81.9.
-
Infrared (IR): Key peaks typically appear around 3290 cm⁻¹ (alkynyl C-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1520, 1340 cm⁻¹ (nitro N-O stretches).
Experimental Protocol: Synthesis via Sonogashira Coupling
A common and efficient method for synthesizing this compound is the Sonogashira coupling of a halo-nitrobenzene with a protected acetylene (B1199291) source, followed by deprotection. The following protocol is a representative example.
Objective: To synthesize this compound from 1-iodo-4-nitrobenzene (B147127) and (trimethylsilyl)acetylene.
Materials:
-
1-iodo-4-nitrobenzene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Step 1: Sonogashira Coupling.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-iodo-4-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF and anhydrous triethylamine (2.0 eq).
-
To this stirring mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
-
-
Step 2: Deprotection of the Silyl Group.
-
Dissolve the crude 1-nitro-4-((trimethylsilyl)ethynyl)benzene from the previous step in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a yellow solid.
-
Reactivity and Applications
The dual functionality of this compound makes it a versatile reagent in organic synthesis.
-
Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
-
Cross-Coupling Reactions: It can undergo further Sonogashira, Suzuki, or other cross-coupling reactions at the alkyne position.
-
Reduction: The nitro group can be readily reduced to an amine, providing a route to 4-ethynylaniline, another important bifunctional building block. This allows for subsequent derivatization, such as amide bond formation.
-
Material Science: It serves as a precursor for synthesizing conjugated polymers and organic electronic materials, where the nitro group can be used to tune the electronic properties of the final material.
Workflow and Reaction Diagram
The following diagram illustrates the synthetic pathway and subsequent functionalization of this compound.
Caption: Synthetic pathway and key reactions of this compound.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid structure, featuring a terminal alkyne and a nitro-substituted aromatic ring, provides a unique platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key synthetic applications, including detailed experimental protocols and visualizations to facilitate its use in research and development.
Molecular Structure and Physicochemical Properties
This compound, also known as 4-nitrophenylacetylene, is a crystalline solid at room temperature. The molecule consists of a benzene (B151609) ring substituted with an ethynyl (B1212043) group (-C≡CH) and a nitro group (-NO₂) at the para position.[1][2] The presence of the electron-withdrawing nitro group and the versatile ethynyl moiety imparts distinct reactivity to the molecule.
Diagram of Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1][2][3][4][5][6] |
| Molecular Weight | 147.13 g/mol | [1][2][3][4][6][7] |
| CAS Number | 937-31-5 | [1][2][3][4][5][6][7] |
| Appearance | Light yellow solid | [8] |
| Melting Point | 148-151 °C | [5][7][9] |
| Purity | >98.0% (GC) | [8] |
| InChI Key | GAZZTEJDUGESGQ-UHFFFAOYSA-N | [2][3][5][6][7] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the desilylation of a protected alkyne precursor, such as trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).[3]
Materials:
-
Trimethyl((4-nitrophenyl)ethynyl)silane
-
Methanol (MeOH)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
-
Add an aqueous solution of potassium hydroxide to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with brine.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure (in vacuo).
-
Purify the resulting residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure and purity of this compound are typically confirmed using various spectroscopic techniques.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons and the acetylenic proton.[2] The electron-withdrawing nitro group deshields the aromatic protons, causing their signals to appear at a higher chemical shift.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.[2]
Representative ¹H NMR Data (in CDCl₃):
-
δ ~8.19 ppm (d, 2H, aromatic protons ortho to -NO₂)
-
δ ~7.64 ppm (d, 2H, aromatic protons meta to -NO₂)
General Experimental Protocol for NMR:
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[2]
Characteristic IR Absorption Bands:
-
C≡C stretch (alkyne): ~2100 cm⁻¹
-
N-O stretch (nitro group): Symmetric and asymmetric stretches typically in the range of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.
General Experimental Protocol for FT-IR (KBr Pellet):
-
Mix a small amount of the solid sample with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
2.2.3 Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound.[2] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula.[2]
Expected Molecular Ion Peak (M⁺): m/z ≈ 147.03
General Experimental Protocol for Mass Spectrometry:
-
Dissolve the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Analyze the resulting ions based on their mass-to-charge ratio.
Synthetic Utility and Reactivity
This compound is a valuable precursor for the synthesis of more complex molecules due to its two reactive functional groups.[2][11]
Diagram of Chemical Reactivity
Caption: Key synthetic transformations of this compound.
Reactions of the Ethynyl Group
-
Sonogashira Coupling: The terminal alkyne readily participates in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form C-C bonds, leading to the synthesis of substituted alkynes.[1]
-
Click Chemistry: It is a key substrate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to efficiently form stable 1,2,3-triazole rings.[3] This reaction is widely used in drug discovery and bioconjugation.
Reactions of the Nitro Group
-
Reduction to Amine: The nitro group can be selectively reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe in acetic acid).[1] The resulting 1-ethynyl-4-aminobenzene is a valuable intermediate for the synthesis of heterocycles and other functionalized molecules.
Biological and Materials Science Applications
While direct studies on the biological signaling pathways of this compound are limited, its derivatives have shown potential in medicinal chemistry.[2] For instance, triazole-containing compounds synthesized from this molecule have exhibited antiproliferative activity against cancer cell lines.[2] In materials science, the rigid, conjugated structure of this compound and its derivatives makes them attractive candidates for the development of organic light-emitting diodes (OLEDs) and other electronic materials.[11]
Safety and Handling
This compound may cause skin and serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Buy this compound | 937-31-5 [smolecule.com]
- 2. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. This compound | 937-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point and solubility of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in modern organic synthesis. The information herein is intended to support research and development activities in pharmaceuticals, materials science, and chemical synthesis.
Core Physicochemical Data
This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂.[1] Its unique structure, featuring a terminal alkyne and an aromatic nitro group, makes it a versatile reagent in various chemical transformations.[1]
Melting Point and Solubility
The melting point and solubility are critical parameters for the handling, reaction setup, and purification of this compound. A summary of these properties is presented below.
| Property | Value | Source(s) |
| Melting Point | 148-153 °C | [1][2][3][4] |
| 151 °C | [1] | |
| 148-150 °C | ||
| 149.0 to 153.0 °C | [4] | |
| Solubility | Soluble in Ethanol and Ether. | |
| Insoluble in water (inferred from the general behavior of similar aromatic compounds). | ||
| Soluble in many common organic solvents (e.g., benzene, toluene, acetone (B3395972) - inferred from the behavior of similar compounds). |
Experimental Protocols
Accurate determination of melting point and solubility is fundamental to chemical research. Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The melting point of an organic solid is a key indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2]
Method 1: Capillary Tube Method (Thiele Tube or Melting Point Apparatus)
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[2]
-
Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.[7]
-
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[2][7]
Solubility Determination
Qualitative solubility tests provide valuable information about the polarity and functional groups present in a molecule.[8][9]
General Procedure for Qualitative Solubility Testing:
-
Initial Test in Water: Add approximately 0.1 g of this compound to 3 mL of deionized water in a test tube. Shake the mixture vigorously.[8] Observe if the compound dissolves. Given its nonpolar aromatic structure, it is expected to be insoluble.
-
Testing in Other Solvents: If the compound is insoluble in water, its solubility in a range of acidic, basic, and organic solvents should be tested using the same procedure as above. A suggested sequence of solvents is:
-
5% aqueous Sodium Hydroxide (NaOH)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
5% aqueous Hydrochloric Acid (HCl)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Common organic solvents such as ethanol, methanol, acetone, diethyl ether, and toluene.
-
-
Observation and Classification: The solubility in these different media can help to classify the compound and infer the presence of acidic or basic functional groups.[9][10] For this compound, solubility is expected in many common organic solvents.
Synthetic Utility and Workflow
This compound is a valuable precursor in organic synthesis, primarily due to the reactivity of its two functional groups.[1] The ethynyl (B1212043) group is a key participant in cross-coupling reactions, such as the Sonogashira coupling, and in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The nitro group can be readily reduced to an amine, providing a route to a wide range of derivatives.[1]
Caption: Synthetic transformations of this compound.
This guide provides essential data and methodologies for the effective use of this compound in a research and development setting. The provided information on its melting point, solubility, and synthetic applications will aid in experimental design and execution.
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. 1-エチニル-4-ニトロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 937-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. www1.udel.edu [www1.udel.edu]
An In-Depth Technical Guide to the Synthesis of 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-ethynyl-4-nitrobenzene, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data for comparison, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This dual functionality makes it a versatile intermediate for a variety of chemical transformations. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the ethynyl (B1212043) group, making it a key component in the synthesis of more complex molecules. The primary and most industrially relevant method for its synthesis is the Sonogashira cross-coupling reaction. Alternative methods, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, also provide viable synthetic routes.
Primary Synthesis Pathway: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] For the synthesis of this compound, this pathway can be approached in two ways: a direct coupling with acetylene (B1199291) gas or a more controlled two-step process involving a protected alkyne.
Two-Step Sonogashira Coupling and Deprotection
This is a commonly employed and reliable method that involves the Sonogashira coupling of an aryl halide (typically 1-iodo-4-nitrobenzene) with a silyl-protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The resulting silylated intermediate is then deprotected to yield the terminal alkyne. This approach offers advantages in terms of handling and safety compared to the direct use of acetylene gas.
Experimental Protocol: Step 1 - Sonogashira Coupling of 1-Iodo-4-nitrobenzene (B147127) and Trimethylsilylacetylene
Objective: To synthesize trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).
Materials:
-
1-Iodo-4-nitrobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A dry reaction flask is charged with 1-iodo-4-nitrobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous solvent (THF or DMF) and triethylamine are added to the flask.
-
Trimethylsilylacetylene is then added dropwise to the stirred reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Step 2 - Deprotection of trimethyl((4-nitrophenyl)ethynyl)silane
Objective: To synthesize this compound.
Materials:
-
trimethyl((4-nitrophenyl)ethynyl)silane
-
Potassium hydroxide (B78521) (KOH) or Tetrabutylammonium fluoride (B91410) (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
Procedure using Potassium Hydroxide:
-
To a solution of trimethyl((4-nitrophenyl)ethynyl)silane in methanol, an aqueous solution of potassium hydroxide is added.
-
The mixture is stirred at room temperature for approximately 1 hour.
-
The crude product is extracted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Alternative Synthesis Pathways from 4-Nitrobenzaldehyde
Homologation reactions of aldehydes provide an alternative route to terminal alkynes, extending the carbon chain by one carbon atom. The Corey-Fuchs and Seyferth-Gilbert reactions are two prominent methods for this transformation, starting from 4-nitrobenzaldehyde.
Corey-Fuchs Reaction
The Corey-Fuchs reaction involves a two-step process to convert an aldehyde into a terminal alkyne.[3] The first step is the reaction of the aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to form a 1,1-dibromoalkene.[4] In the second step, treatment with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to yield the terminal alkyne.[5]
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes into terminal alkynes in a one-pot reaction.[6] The reaction is typically carried out in the presence of a base like potassium tert-butoxide. A popular modification of this reaction, the Bestmann-Ohira modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be used under milder basic conditions (e.g., potassium carbonate), making it suitable for a wider range of substrates.[7][8]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound via the two-step Sonogashira coupling and deprotection method. Data for the aldehyde homologation routes are more general in the literature and specific yields for this compound are not as consistently reported.
| Synthesis Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Time | Yield | Reference |
| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | TMSA, Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF | 50°C | 1 h | 83% | Not specified |
| Deprotection | trimethyl((4-nitrophenyl)ethynyl)silane | KOH, H₂O | MeOH | Room Temp. | 1 h | 80% | Not specified |
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic pathways for this compound.
Caption: Two-Step Sonogashira Synthesis of this compound.
Caption: Aldehyde Homologation Pathways to this compound.
Conclusion
The synthesis of this compound is most reliably and commonly achieved through a two-step Sonogashira coupling of 1-iodo-4-nitrobenzene with trimethylsilylacetylene, followed by deprotection. This method offers good yields and avoids the hazards associated with handling acetylene gas directly. Alternative pathways, such as the Corey-Fuchs and Seyferth-Gilbert homologations of 4-nitrobenzaldehyde, provide viable, albeit less frequently reported, routes to the target molecule. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary technical details to assist researchers in making an informed decision and in the practical execution of these synthetic transformations.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Key Reactive Functional Groups of 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-4-nitrobenzene is a versatile bifunctional organic compound that serves as a crucial building block in medicinal chemistry, materials science, and organic synthesis.[1][2] Its rigid structure, featuring a terminal alkyne (ethynyl group) and a strongly electron-withdrawing nitro group on a benzene (B151609) ring, provides two distinct and highly reactive sites for chemical modification.[1] This guide provides a comprehensive overview of the reactivity of these functional groups, detailed experimental protocols for their key transformations, and relevant quantitative data for researchers in drug development and materials science.
Core Molecular Properties
This compound, also known as 4-nitrophenylacetylene, is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][3] It is characterized by a melting point of 151°C.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₂ | [1][3] |
| Molecular Weight | 147.13 g/mol | [1][3] |
| Melting Point | 151 °C | [1] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Nitrophenylacetylene, p-nitrophenylacetylene | [3] |
| CAS Number | 937-31-5 | [3] |
Key Reactive Functional Groups and Their Transformations
The synthetic utility of this compound stems from the orthogonal reactivity of its ethynyl (B1212043) and nitro functionalities.
The Ethynyl Group: A Gateway to Molecular Complexity
The terminal alkyne is a highly versatile functional group, prized for its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, representing a powerful method for the synthesis of substituted alkynes.
-
Reaction Workflow:
A generalized workflow for the Sonogashira coupling reaction. -
Experimental Protocol (General): A general procedure for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific conditions may vary, a typical protocol is as follows:
-
To a flask containing the aryl halide, add a solution of this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) salt (e.g., CuI) in an appropriate solvent such as triethylamine.
-
Degas the mixture and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with an aqueous solution to remove the amine salt.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.
-
Reaction Mechanism:
A simplified representation of the CuAAC reaction mechanism. -
Experimental Protocol: The following is a general procedure for the CuAAC reaction of this compound with an organic azide:[4]
-
Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a freshly prepared solution of sodium ascorbate (B8700270) (0.1-0.3 eq) in water.
-
Add a solution of copper(II) sulfate (B86663) pentahydrate (0.01-0.05 eq) in water.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for CuAAC Reactions: [4]
-
| Azide Reactant | Yield (%) |
| Hexyl azide | 50 |
| Octyl azide | 56 |
| Decyl azide | 62 |
The Nitro Group: A Handle for Functional Group Interconversion and Aromatic Substitution
The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and serves as a versatile precursor for other functional groups, most notably the amino group.
The reduction of the nitro group to an amine (aniline) is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation and diazotization reactions. This conversion is crucial for the synthesis of many pharmaceutical intermediates.
-
Reduction Workflow:
A generalized workflow for the reduction of the nitro group. -
Experimental Protocol (General using SnCl₂):
-
Dissolve this compound in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add an excess of a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and carefully neutralize with a base (e.g., aqueous NaHCO₃ or NaOH solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude 4-ethynylaniline.
-
Purify by crystallization or column chromatography.
-
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
| ¹H NMR (CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 8.19 (d, J=8.4 Hz, 2H) | Aromatic protons ortho to the nitro group |
| 7.64 (d, J=8.7 Hz, 2H) | Aromatic protons meta to the nitro group |
| 3.36 (s, 1H) | Acetylenic proton |
| ¹³C NMR (CDCl₃, Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | Carbon attached to the nitro group (C-NO₂) |
| ~133 | Aromatic CH meta to the nitro group |
| ~129 | Carbon attached to the ethynyl group (C-C≡CH) |
| ~124 | Aromatic CH ortho to the nitro group |
| ~83 | Acetylenic carbon (C≡CH) |
| ~79 | Acetylenic carbon (C≡CH) |
Note: Predicted ¹³C NMR values are based on typical chemical shift ranges for similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | ≡C-H stretch |
| ~2100 | C≡C stretch |
| ~1520 and ~1350 | Asymmetric and symmetric NO₂ stretch |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of this compound and its derivatives. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (147.13 g/mol ).[1]
Applications in Drug Development and Research
The dual reactivity of this compound makes it a valuable scaffold in drug discovery and a versatile tool in chemical biology.
-
Scaffold for Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents.[1]
-
Antimicrobial Agents: The triazole products from CuAAC reactions have shown promise as antimicrobial compounds.
-
Bioconjugation and Probes: The ethynyl group serves as a "handle" for attaching this molecule to biomolecules via click chemistry. For instance, it has been used as a redox label for the electrochemical study of DNA-protein interactions.[1]
-
Workflow for Use as a Biological Probe:
Use of this compound in creating biological probes.
Conclusion
This compound is a pivotal starting material in contemporary organic and medicinal chemistry. Its well-defined and predictable reactivity at both the ethynyl and nitro functional groups allows for the streamlined synthesis of complex molecular architectures. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-ethynyl-4-nitrobenzene, a versatile bifunctional organic compound. It details its chemical identity, physicochemical properties, synthesis, and key applications in organic synthesis and medicinal chemistry, with a focus on its role as a valuable building block for creating complex molecular architectures.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a key intermediate in various fields of chemical research.[1][2] It is widely recognized by several synonyms, which are often used interchangeably in scientific literature and chemical catalogs.
| Identifier Type | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 937-31-5[1][2] |
| Molecular Formula | C₈H₅NO₂[1][2] |
| Common Synonyms | 4-Nitrophenylacetylene[1][2][3], (4-Nitrophenyl)ethyne[2], p-nitrophenylacetylene[2], 4-Ethynylnitrobenzene[2], 4-Nitroethynylbenzene[2] |
| InChI | InChI=1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H[2] |
| InChIKey | GAZZTEJDUGESGQ-UHFFFAOYSA-N[1][2] |
| SMILES | C#CC1=CC=C(C=C1)--INVALID-LINK--[O-][2] |
Physicochemical and Spectroscopic Data
This compound is a solid organic compound characterized by its high melting point and purity, making it a reliable reagent in synthesis.[1] Its dual functionality, featuring a terminal alkyne and an aromatic nitro group, governs its chemical reactivity and physical properties.[1]
| Property | Value |
| Molecular Weight | 147.13 g/mol [1][2] |
| Appearance | Light yellow solid[4] |
| Melting Point | 148-150 °C[4][5][6] |
| Boiling Point | 246.6 °C at 760 mmHg (Predicted)[4][7] |
| Density | 1.22 g/cm³ (Predicted)[4][7] |
| Purity | >97%[5] or >98.0% (GC)[1][3] |
| Storage | Room temperature, in a dark, dry, and sealed place[1][7] |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃) | Predicted shifts: δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H)[4][8] |
| ¹³C NMR (CDCl₃) | Predicted signals for aromatic and ethynyl (B1212043) carbons[1] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated mass for the protonated molecule ([M+H]⁺) of a derivative, 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde, was 270.05610, with an observed mass of 270.05609, confirming the formula C₁₅H₉FNO₃.[1] |
| λmax | 286nm (CH₂Cl₂)[7] |
Experimental Protocols
The unique structure of this compound, with its reactive ethynyl and nitro groups, makes it a versatile substrate in several important organic reactions.
A common method for synthesizing this compound involves the desilylation of a protected alkyne precursor.[8]
Protocol: Desilylation of Trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) [8]
-
Reactant Preparation: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (B129727) (5 mL).
-
Reagent Addition: Add an aqueous solution of potassium hydroxide (B78521) (KOH) (2.409 mmol in 5 mL of water) to the methanol solution.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Extraction: Extract the crude product from the aqueous mixture using dichloromethane (B109758) (DCM, 20 mL).
-
Washing: Wash the organic layer to remove impurities.
-
Purification: Further purification can be achieved via column chromatography or recrystallization to yield the final product.
The terminal alkyne group of this compound is a key substrate for "click chemistry," particularly the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form stable triazole rings.[1] This reaction is known for its high efficiency and reliability.[1]
General Protocol: Synthesis of 1,2,3-Triazoles [8]
-
Catalyst Preparation: Stir Cu(CH₃CN)₄PF₆ (25 mol%) and Tris(benzyltriazolylmethyl)amine (TBTA) (25 mol%) in dry, degassed tetrahydrofuran (B95107) (THF).
-
Reactant Addition: Add this compound (1 equivalent) and an appropriate alkyl azide (B81097) (1 equivalent) to the catalyst mixture. The concentration is typically maintained at 0.025 mmol/mL.
-
Reaction Conditions: Stir the reaction mixture under a nitrogen (N₂) atmosphere for 48 hours.
-
Work-up: Remove the solvent in vacuo.
-
Purification: Dissolve the residue in chloroform (B151607) and purify by column chromatography to isolate the desired triazole product.
Applications in Research and Development
This compound serves as a fundamental building block in several areas of scientific research due to its dual reactivity.
The ethynyl group readily participates in metal-catalyzed cross-coupling reactions like the Sonogashira coupling, while the nitro group can be reduced to an amine, providing a pathway to a wide range of derivatives.[1] This dual functionality is exploited in the synthesis of:
-
Nonlinear Optical Materials: The compound serves as a precursor for materials with advanced optical properties.[1]
-
Molecular Wires: Its rigid structure is suitable for constructing molecular-scale electronic components.[1]
-
Polymers and Dyes: The ability to modify both functional groups allows for the creation of novel polymers and functional dyes.[9]
In drug development, this compound is a valuable intermediate for synthesizing complex molecules with potential therapeutic applications.[1] The nitroaromatic moiety is a feature in some biologically active compounds, and derivatives have been investigated for antimicrobial and anticancer properties.[10][11]
-
Pharmaceutical Intermediates: It is a precursor for more complex pharmaceutical candidates.[1]
-
Bioconjugation: The reactive ethynyl group allows for its use in "click" reactions to label or modify biomolecules such as peptides, which can be instrumental in studying their structure and function.[1][10]
-
Enzyme Inhibition Studies: Derivatives of this compound are utilized in studies focusing on enzyme inhibition and ligand interactions.[1]
Visualized Workflows and Pathways
The following diagrams illustrate key synthetic routes and applications involving this compound.
Caption: Synthesis of this compound via desilylation.
Caption: CuAAC "Click Chemistry" application.
Safety and Handling
This compound should be handled with care in a well-ventilated area, such as a fume hood.[1] It may cause skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a dust mask (type N95).[5]
-
Storage: Store in a cool, dry place away from incompatible materials.[1] It is classified as a combustible solid.[5]
-
Disposal: Waste should be managed according to institutional and local regulations. Nitro byproducts may be neutralized with reducing agents before disposal.[1]
This guide consolidates key technical information on this compound to support its effective use in research and development. Its versatile reactivity ensures its continued importance as a building block in the synthesis of novel compounds and materials.
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 937-31-5 | TCI AMERICA [tcichemicals.com]
- 4. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 5. 1-乙炔基-4-硝基苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. 4-NITROPHENYLACETYLENE | 937-31-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. Buy this compound | 937-31-5 [smolecule.com]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Historical Context of 1-Ethynyl-4-nitrobenzene Discovery
This technical guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, a key building block in organic synthesis. The document details the likely first synthetic routes, presents relevant quantitative data, and outlines experimental protocols based on seminal research in the field.
Introduction
This compound, also known as 4-nitrophenylacetylene, is a valuable intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] Its discovery and the development of its synthesis are closely tied to the advancements in cross-coupling reactions in the latter half of the 20th century. This guide will delve into the historical methods of its preparation, focusing on the likely initial synthetic pathway.
The Dawn of Aryl Alkyne Synthesis: The Sonogashira Coupling
While the exact date and discoverer of this compound are not definitively documented in a single seminal paper, its synthesis became feasible and efficient with the advent of the Sonogashira coupling reaction, first reported by Kenkichi Sonogashira in 1975. This reaction revolutionized the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing a direct route to aryl alkynes.
The general scheme for the Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Reaction Pathway: Sonogashira Coupling
References
Commercial Suppliers and Technical Guide for 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5), a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its synthesis and a common application, and visualizations of key chemical pathways and supply chains.
Introduction to this compound
This compound, also known as 4-nitrophenylacetylene, is an organic compound featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of functional groups makes it a versatile reagent in a variety of chemical transformations. The electron-withdrawing nature of the nitro group activates the ethynyl (B1212043) group for nucleophilic addition and cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its rigid structure and electronic properties also make it a valuable component in the synthesis of conjugated polymers and materials with interesting optical and electronic properties.
Commercial Availability
A range of chemical suppliers offer this compound, varying in purity, available quantities, and pricing. Researchers should consider these factors based on their specific experimental needs, from small-scale laboratory research to larger-scale process development.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich | 519294 | 97% | 1 g, 5 g |
| Benchchem | B013769 | >98.0% | Inquire for details |
| Tokyo Chemical Industry (TCI) | E1223 | >98.0% (GC) | 1 g, 5 g |
| BLD Pharm | BD130458 | Inquire for details | Inquire for details |
| ChemScene (via Fisher Scientific) | CS-W004674 | ≥98% | 250 mg, 1 g, 5 g, 10 g |
| BOC Sciences | Inquire for details | Inquire for details | Inquire for details |
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling and Deprotection
This two-step protocol is a common and efficient method for the laboratory-scale synthesis of this compound, starting from commercially available 1-iodo-4-nitrobenzene (B147127) and trimethylsilylacetylene (B32187).
Step 1: Sonogashira Coupling of 1-Iodo-4-nitrobenzene and Trimethylsilylacetylene
Materials:
-
1-Iodo-4-nitrobenzene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃), anhydrous
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
To a sealed reaction vessel, add 1-iodo-4-nitrobenzene (1.0 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (a suitable catalytic amount) in anhydrous triethylamine.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture under an inert atmosphere.
-
Seal the vessel and stir the reaction mixture at 85°C overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).
Step 2: Deprotection of the Trimethylsilyl Group
Materials:
-
Crude trimethyl((4-nitrophenyl)ethynyl)silane from Step 1
-
Methanol (MeOH)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Dissolve the crude trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
-
Add an aqueous solution of potassium hydroxide (approximately 2.2 eq) to the methanolic solution.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the deprotection by TLC.
-
After completion, extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification:
-
Purify the crude product by silica gel flash chromatography.
-
Eluent: A common solvent system is 10% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Application
This protocol provides a general procedure for the widely used "click" reaction between an azide (B81097) and a terminal alkyne, such as this compound, to form a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
An organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
A suitable solvent system (e.g., a mixture of t-butanol and water)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude triazole product can be further purified by column chromatography or recrystallization as needed.
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis of this compound.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Commercial Supplier Landscape.
A Technical Guide to the Purity Standards of Research-Grade 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity standards for research-grade 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5). This document outlines the key quality attributes, analytical methodologies for purity assessment, and potential impurity profiles to ensure the reliability and reproducibility of scientific research and development.
Introduction
This compound, also known as 4-nitrophenylacetylene, is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry, materials science, and drug discovery. Its bifunctional nature, featuring a terminal alkyne and a nitro-substituted aromatic ring, allows for versatile chemical modifications, including Sonogashira coupling and "click" chemistry reactions.[1] Given its role as a starting material in the synthesis of complex molecules, the purity of this compound is of paramount importance. This guide details the standards and analytical procedures necessary to qualify this reagent for research and development purposes.
Purity Specifications and Physicochemical Properties
Research-grade this compound is typically supplied as a light yellow to yellow solid. The purity is generally expected to be high, with specific acceptance criteria varying slightly between suppliers.
Table 1: Typical Purity Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Purity (Assay) | ≥ 97% to > 98.0% | Gas Chromatography (GC), HPLC |
| Appearance | Light yellow to yellow solid | Visual Inspection |
| Melting Point | 148-153 °C | Capillary Melting Point |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 937-31-5 | |
| Molecular Formula | C₈H₅NO₂ | [1][2] |
| Molecular Weight | 147.13 g/mol | [1][2] |
| Melting Point | 148-150 °C (lit.) |
Synthesis and Potential Impurities
A common synthetic route to this compound is the Sonogashira coupling of an aryl halide (e.g., 1-iodo-4-nitrobenzene) with a protected acetylene, followed by deprotection.[3] Understanding the synthetic pathway is critical for identifying potential process-related impurities.
Diagram 1: Generalized Synthesis Workflow
Caption: Simplified Sonogashira coupling for this compound.
Table 3: Potential Impurities in this compound
| Impurity Name | Structure | Potential Origin |
| 1-Iodo-4-nitrobenzene | I-C₆H₄-NO₂ | Unreacted starting material |
| 1,4-Bis(4-nitrophenyl)buta-1,3-diyne | O₂N-C₆H₄-C≡C-C≡C-C₆H₄-NO₂ | Homocoupling of this compound |
| 4-Nitroaniline | H₂N-C₆H₄-NO₂ | Starting material for 1-iodo-4-nitrobenzene synthesis |
| Residual Solvents | e.g., Toluene, THF, Dichloromethane (B109758) | From reaction and purification steps |
| Palladium and Copper catalysts | - | Carryover from the coupling reaction |
Analytical Methods for Purity Determination
A combination of chromatographic and spectroscopic techniques is employed to ensure the purity and identity of research-grade this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful technique for quantifying the purity of this compound and detecting non-volatile impurities.
Diagram 2: HPLC Analysis Workflow
Caption: Workflow for Purity Determination by HPLC.
Experimental Protocol: HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a photodiode array (PDA) detector for spectral analysis.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess purity and identify volatile impurities. The mass spectrum provides structural information, confirming the identity of the main component and any detected impurities.[2]
Experimental Protocol: GC-MS Method
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for the detection of structurally related impurities.[2][3]
Table 4: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.19 | d | 2H, aromatic |
| ¹H | ~7.64 | d | 2H, aromatic |
| ¹H | ~3.36 | s | 1H, ethynyl |
| ¹³C | ~147.4 | s | C-NO₂ |
| ¹³C | ~137.2 | s | C-C≡CH |
| ¹³C | ~132.5 | s | CH (aromatic) |
| ¹³C | ~123.7 | s | CH (aromatic) |
| ¹³C | ~83.0 | s | C≡CH |
| ¹³C | ~80.0 | s | C≡CH |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Concentration: Approximately 10-20 mg/mL.
-
Instrument: 300 MHz or higher field strength NMR spectrometer.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments and identify impurities.
Conclusion
Ensuring the high purity of research-grade this compound is critical for the success of research and development activities. A multi-technique analytical approach, including HPLC, GC-MS, and NMR, is necessary for a comprehensive assessment of purity and impurity profiles. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to establish robust quality control standards for this important chemical building block.
References
Literature review of 1-Ethynyl-4-nitrobenzene studies
An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Synthesis, Characterization, and Applications
Introduction
This compound, also known as 4-nitrophenylacetylene, is a versatile organic compound with the chemical formula C₈H₅NO₂.[1][2] It serves as a crucial building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2] The molecule's utility stems from its two highly reactive functional groups: a terminal alkyne (ethynyl group) and an aromatic nitro group.[2] The ethynyl (B1212043) group is a key substrate for metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] Simultaneously, the electron-withdrawing nitro group influences the molecule's electronic properties and provides a synthetic handle for further transformations, such as reduction to an aniline (B41778) derivative.[2] This guide provides a comprehensive review of the synthesis, spectroscopic characterization, and diverse applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
This compound is a pale yellow solid at room temperature.[1][3] Its key physical and spectroscopic properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 937-31-5 | [1][4] |
| Molecular Formula | C₈H₅NO₂ | [4][5] |
| Molecular Weight | 147.13 g/mol | [2][5] |
| Melting Point | 148-151 °C | [2][6][7] |
| Appearance | Pale yellow solid | [1][3] |
| IUPAC Name | This compound | [4] |
| SMILES | C#CC1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Aromatic (ortho to -NO₂) | CDCl₃ | 8.19 | Doublet (d) | 8.4 | [2][6] |
| Aromatic (meta to -NO₂) | CDCl₃ | 7.64 | Doublet (d) | 8.7 | [2] |
| Alkyne (-C≡H) | CDCl₃ | 3.36 | Singlet (s) | N/A | [2][6][8] |
| Aromatic (ortho to -NO₂) | CDCl₃ | 8.19 | Doublet of triplets (dt) | J = 8.86, 2.07 | [8] |
| Aromatic (meta to -NO₂) | CDCl₃ | 7.64 | Doublet of triplets (dt) | J = 8.87, 2.07 | [8] |
Table 3: ¹³C NMR Spectroscopic Data for a this compound Derivative¹
| Carbon Type | Solvent | Chemical Shift (δ, ppm) | Reference |
| C-NO₂ | CDCl₃ | 147.38 | [8] |
| C-Alkyne | CDCl₃ | 145.67 | [8] |
| C-H (Triazole) | CDCl₃ | 137.15 | [8] |
| C-Aromatic | CDCl₃ | 126.22 | [8] |
| C-Aromatic | CDCl₃ | 124.45 | [8] |
| C-Alkyne | CDCl₃ | 121.05 | [8] |
| ¹Data is for 1-octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole, a product of a click reaction involving this compound. Data for the parent compound is not readily available in the cited literature. |
Synthesis and Experimental Protocols
The synthesis of this compound has been accomplished through various methods, including the Sonogashira coupling, Castro-Stephens coupling, and Cadiot-Chodkiewicz reaction.[1] A common and well-documented laboratory-scale synthesis involves the deprotection of a silyl-protected alkyne.
Detailed Protocol: Synthesis from Trimethyl((4-nitrophenyl)ethynyl)silane[10]
This procedure describes the removal of the trimethylsilyl (B98337) (TMS) protecting group to yield the terminal alkyne.
-
Reaction Setup : Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol (5 mL).
-
Reagent Addition : Prepare an aqueous solution of potassium hydroxide (KOH) (2.409 mmol) in water (5 mL) and add it to the methanol solution.
-
Reaction : Stir the resulting mixture at room temperature for 1 hour.
-
Extraction : Extract the crude product with dichloromethane (B109758) (DCM, 20 mL).
-
Washing : Wash the organic layer with brine (2 x 10 mL).
-
Drying : Dry the organic layer with magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal : Remove the solvent in vacuo to obtain the crude product.
-
Purification : Purify the residue using silica (B1680970) gel flash chromatography with a mobile phase of 10% ethyl acetate (B1210297) in hexane. This yields this compound as a white solid (70% yield).
Chemical Reactivity and Applications
The dual functionality of this compound makes it a versatile precursor for a wide range of more complex molecules.[2] Its primary reaction pathways are summarized below.
Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[9][10] this compound readily participates in this reaction, making it a valuable tool for constructing complex conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which are studied for their fluorescent and electronic properties.[9][11]
General Protocol: Sonogashira Coupling [12]
-
Dissolve the substituted iodobenzene (B50100) (0.5 mmol) and this compound (0.6 mmol) in a solvent mixture such as THF-DMA (9:1, 10 mL).
-
Add a palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina).
-
Heat the reaction mixture (e.g., 75-80 °C) under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress using techniques like GC-MS or UPLC-MS.
-
Upon completion, the product is isolated and purified, typically by column chromatography.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethynyl group is a key component in "click chemistry," particularly the CuAAC reaction, which rapidly and efficiently forms stable 1,2,3-triazole rings from an alkyne and an azide.[2] This reaction is noted for its high yield and reliability, finding extensive use in drug discovery, bioconjugation, and materials science.[2]
General Protocol: CuAAC "Click" Reaction [8]
-
Stir Cu(CH₃CN)₄PF₆ (25 mol%) and a ligand like TBTA (25 mol%) in dry, degassed THF.
-
Add this compound (1 equivalent) and an alkyl azide (1 equivalent).
-
Stir the mixture under a nitrogen atmosphere for approximately 48 hours.
-
Remove the solvent in vacuo.
-
Dissolve the residue in a suitable solvent (e.g., chloroform) and purify, typically by column chromatography, to yield the triazole product.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine (aniline derivative), creating 1-ethynyl-4-aminobenzene.[1] This transformation opens up further synthetic possibilities, as the resulting aminophenylacetylene can undergo spontaneous tandem heterocyclization, where the amine nucleophilically attacks the alkyne to form quinoline derivatives.[1] Common reducing agents for this purpose include catalytic hydrogenation over palladium or stoichiometric reagents like iron in acetic acid.[1]
Cycloaddition and Polymerization Reactions
The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems.[13] Furthermore, the presence of two reactive sites allows this compound to be used in the development of novel polymers.[4][14] The rigid structure and electronic properties conferred by the nitro and ethynyl groups can lead to functionalized polymers with specific optical or electronic characteristics for use in materials science.[2][14]
Applications in Scientific Research
The unique properties of this compound have led to its use in several key areas of research:
-
Materials Science : It is a precursor for advanced materials, including organic light-emitting diodes (OLEDs), photovoltaic materials, and functional polymers.[1] The combination of the electron-withdrawing nitro group and the π-system of the alkyne contributes to interesting electronic and optical properties.[1]
-
Medicinal Chemistry and Bioconjugation : Derivatives of this compound have been investigated for therapeutic applications, with some related structures showing potential as anticancer agents.[2] The reactive ethynyl group allows for its use in bioconjugation, enabling the labeling or modification of biomolecules like peptides for study.[1][2]
-
Organic Synthesis : It serves as a fundamental building block for synthesizing more complex molecules, including dyes, agrochemicals, and various heterocyclic compounds.[1][3]
Conclusion
This compound is a high-value chemical intermediate whose importance is derived from its dual-functional nature. The ability to selectively perform reactions at either the terminal alkyne or the nitro group provides synthetic chemists with a powerful and flexible platform. Its role in foundational reactions like Sonogashira couplings and CuAAC "click" chemistry, combined with its applications in creating novel materials and biologically active compounds, ensures its continued relevance in modern chemical research and development.
References
- 1. Buy this compound | 937-31-5 [smolecule.com]
- 2. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 6. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. rsc.org [rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. redalyc.org [redalyc.org]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
1-Ethynyl-4-nitrobenzene: A Technical Guide to its Electronic and Optical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene is a versatile organic compound characterized by the presence of both a terminal alkyne group and a nitro-substituted aromatic ring.[1][2] This unique bifunctionality makes it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[1][2] Its rigid structure and the distinct electronic nature of its substituents give rise to interesting optical and electronic properties, making it a subject of considerable research interest. This technical guide provides an in-depth overview of the electronic and optical properties of this compound, including key data, experimental protocols, and relevant applications for the scientific community.
Physicochemical Properties
This compound is a pale yellow solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 937-31-5 | [4][5] |
| Molecular Formula | C₈H₅NO₂ | [1][4] |
| Molecular Weight | 147.13 g/mol | [1][5] |
| Melting Point | 148-151 °C | [6][7][8] |
| Appearance | Pale yellow solid | [2][3] |
| Purity | >98.0% (by GC) | [3] |
Electronic and Optical Properties
The electronic properties of this compound are dominated by the interplay between the electron-donating character of the ethynyl (B1212043) group and the strong electron-withdrawing nature of the nitro group, in conjugation with the benzene (B151609) ring.[1] This intramolecular charge transfer character significantly influences its optical and electrochemical behavior.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of this compound. The predicted chemical shifts in CDCl₃ are summarized in Table 2.[1][8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (Aromatic, ortho to -NO₂) | 8.19 | Doublet | 8.4 |
| ¹H (Aromatic, meta to -NO₂) | 7.64 | Doublet | 8.7 |
| ¹H (Alkyne, -C≡H) | 3.36 | Singlet | N/A |
| ¹³C (Aromatic, C-NO₂) | ~147 | - | - |
| ¹³C (Aromatic) | 122-142 | - | - |
| ¹³C (Alkyne) | 80-100 | - | - |
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Data is available from the NIST/EPA Gas-Phase Infrared Database.[9]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.[1]
UV-Visible (UV-Vis) Spectroscopy: this compound exhibits strong absorption in the UV region due to π → π* electronic transitions within its extended conjugated system.[1] The para-substitution of the electron-withdrawing nitro group and the π-donating ethynyl group leads to significant electronic delocalization and a lowering of the HOMO-LUMO energy gap.[1]
| Solvent | λmax (nm) |
| Not Specified | In the ultraviolet region |
Note: While a source indicates the availability of this data, the specific solvent and λmax value were not explicitly provided in the accessible text.
Electrochemical Properties
The electrochemical behavior of this compound is primarily dictated by the reduction of the nitro group. Cyclic voltammetry studies on nitrobenzene (B124822) and its derivatives show that they undergo irreversible reduction, typically involving a four-electron, four-proton process to form the corresponding hydroxylamine (B1172632) derivative.[10] The reduction potential is influenced by the presence of other substituents on the aromatic ring.[10] For para-substituted nitrobenzenes, electron-withdrawing groups make the reduction easier (less negative potential).[10]
While specific redox potential values for this compound were not found in the search results, the general behavior of similar compounds suggests that the nitro group will be the primary site of electrochemical reduction.
Computational Data
Density Functional Theory (DFT) calculations have been employed to investigate the geometry and electronic characteristics of this compound.[1] These studies provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding its electronic transitions and reactivity.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the desilylation of a protected precursor, trimethyl((4-nitrophenyl)ethynyl)silane (B1599181).[11]
Materials:
-
Trimethyl((4-nitrophenyl)ethynyl)silane
-
Methanol (MeOH)
-
Potassium hydroxide (B78521) (KOH)
-
Dichloromethane (DCM)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve trimethyl((4-nitrophenyl)ethynyl)silane in methanol.
-
Add an aqueous solution of potassium hydroxide and stir at room temperature for 1 hour.
-
Extract the crude product with dichloromethane.
-
Wash the organic layer with brine and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash chromatography using a mixture of ethyl acetate and hexane as the eluent.
Caption: Synthetic workflow for this compound.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with the cuvette containing the sample solution.
-
Record the absorption spectrum of the sample.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the fluorometer.
-
Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).
-
Scan the emission wavelengths to record the fluorescence spectrum.
Cyclic Voltammetry
Objective: To investigate the electrochemical reduction of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Potentiostat
-
Three-electrode cell (working electrode, reference electrode, counter electrode)
-
Inert gas (e.g., argon, nitrogen)
Procedure:
-
Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode cell and add the solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Set the potential window and scan rate.
-
Record the cyclic voltammogram.
Caption: Characterization workflow for this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of more complex organic molecules.[1] Its ethynyl group readily participates in reactions such as Sonogashira couplings and "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), which are powerful tools for constructing elaborate molecular architectures.[1] The nitro group can be easily reduced to an amine, providing a handle for further functionalization.[1]
Materials Science
The unique electronic and structural features of this compound make it a promising candidate for the development of novel materials with tailored optical and electronic properties.[1][2] It has been explored as a component in the synthesis of nonlinear optical materials and molecular wires.[1]
Drug Development
While direct biological activity of this compound is not extensively documented, its derivatives are of significant interest in medicinal chemistry.[1] The ethynyl group allows for its incorporation into larger molecules through click chemistry, a widely used strategy in drug discovery and bioconjugation for labeling and modifying biomolecules.[2] For instance, derivatives of this compound have been synthesized and evaluated as potential enzyme inhibitors.[1] The nitroaromatic moiety itself is a known pharmacophore in certain classes of drugs, although its potential for toxicity must be carefully considered.[12] A study on 1,2,3-triazole derivatives of this compound has shown their potential as antitrypanosomal agents.[12]
Caption: Application pathways of this compound.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical reactivity and its intriguing electronic and optical properties. Its utility as a synthetic precursor in materials science and medicinal chemistry is well-established. This guide has provided a comprehensive overview of its key characteristics, along with standardized protocols for its synthesis and characterization. Further research into its specific photophysical properties and the biological activities of its derivatives will undoubtedly continue to expand its applications in science and technology.
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. Buy this compound | 937-31-5 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 97 937-31-5 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. alkalisci.com [alkalisci.com]
- 8. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 9. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 10. iiste.org [iiste.org]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-Ethynyl-4-nitrobenzene in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. 1-Ethynyl-4-nitrobenzene is a particularly useful building block in this context. The electron-withdrawing nature of the nitro group can enhance the reactivity of the alkyne and the resulting nitro-substituted diarylacetylene products serve as versatile intermediates for further functionalization, making them valuable in drug discovery and development.[1][2][3]
These application notes provide a comprehensive overview, detailed experimental protocols, and quantitative data for the utilization of this compound in Sonogashira coupling reactions.
Reaction Principle
The Sonogashira reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from this compound and the copper(I) salt), and subsequent reductive elimination to yield the desired coupled product and regenerate the palladium(0) catalyst.
Quantitative Data Summary
The following table summarizes representative data for the Sonogashira coupling of this compound with various aryl halides, showcasing the versatility of this reaction.
| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(2,5-diiodobenzoyl)morpholine | Pd₂(dba)₃ (5 mol%) | CuI (3 mol%) | i-Pr₂NH | DMSO | 45 | 1 | 35 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2 mol%) | CuI (2 mol%) | Dabco | Air | RT | - | Quantitative |
| 3 | 1-Iodo-2-methyl-4-nitrobenzene | 5% Pd on alumina | 0.1% Cu₂O on alumina | K₂CO₃ | DMA | 80 | - | - |
| 4 | 4-Iodotoluene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 75 | 72 | Low |
| 5 | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Reflux | - | - |
| 6 | 4-Bromoanisole | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 12 | Moderate |
| 7 | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 6 | High |
| 8 | 1-Iodo-2-methylbenzene | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 100 | 24 | Good |
Note: The yields are based on isolated products. Specific yields for entries 3-8 with this compound were not explicitly found in the search results but are representative of typical Sonogashira reactions under the specified conditions with similar substrates.
Experimental Protocols
This section provides detailed methodologies for performing Sonogashira coupling reactions using this compound.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general procedure adapted from established literature for the coupling of aryl halides with terminal alkynes.[2]
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene, 4-bromoanisole)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and CuI (0.05-0.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst and the amine hydrohalide salt.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the potential for alkyne homocoupling (Glaser coupling).
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., PPh₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (if required, typically in a 1:2 Pd:ligand ratio), and the base (2.0 mmol).
-
Inert Atmosphere: Subject the tube to three cycles of evacuation and backfilling with an inert gas.
-
Solvent Addition: Add the degassed anhydrous solvent (5 mL) via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to elevated temperatures) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography as described in Protocol 1.
Visualizations
Catalytic Cycle of the Sonogashira Reaction
The following diagram illustrates the key steps in the palladium and copper co-catalyzed Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for a Sonogashira coupling experiment.
Caption: General workflow for a Sonogashira coupling experiment.
Conclusion
This compound is a highly effective and versatile substrate for Sonogashira cross-coupling reactions. The presence of the nitro group generally leads to high reactivity and excellent yields of the coupled products. The resulting nitro-substituted diarylacetylenes are valuable intermediates in medicinal chemistry and materials science, offering a scaffold that can be readily modified. The protocols provided herein offer a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As with any chemical reaction, optimization of the specific conditions for each substrate pairing is recommended to achieve the best results.
References
Application Notes and Protocols for Azide-Alkyne Cycloaddition with 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction is celebrated for its high yields, mild reaction conditions, and broad functional group tolerance.[2] 1-Ethynyl-4-nitrobenzene is a valuable alkyne building block, featuring a potent electron-withdrawing nitro group. This electronic feature can influence the alkyne's reactivity, making it a subject of interest in optimizing CuAAC protocols. The resulting 4-(4-nitrophenyl)-1,2,3-triazole core is a versatile scaffold for developing novel therapeutics and functional materials, with applications ranging from medicinal chemistry to materials science.[3]
These application notes provide detailed protocols for performing the CuAAC reaction with this compound and a summary of expected outcomes based on available literature.
Data Presentation
The efficiency of the CuAAC reaction with this compound can vary depending on the azide (B81097) coupling partner, catalyst system, and reaction conditions. Below is a summary of representative yields.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| This compound | Benzyl (B1604629) Azide | Not specified | Not specified | Not specified | Not specified | 96 | [4] |
| This compound | Various functionalized azides | CuSO₄·5H₂O, Sodium Ascorbate (B8700270) | t-BuOH/H₂O | 12 | RT | 23-75 | [5] |
| Phenylacetylene | Benzyl Azide | CuI | Cyrene™ | 12 | 30 | 96 | [6] |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.08 | RT | >99 | [7] |
| Phenylacetylene* | Benzyl Azide | Cu/C | Water | 6 | 80 | 94 | [8] |
*Note: Phenylacetylene is a structural analog without the nitro group, included for comparison of typical high-yielding conditions.
Experimental Protocols
Two primary protocols are provided below, representing the most common methods for performing the CuAAC reaction. Protocol 1 utilizes an in-situ generated Cu(I) catalyst from CuSO₄ and a reducing agent, which is a widely adopted and convenient method. Protocol 2 employs a stable Cu(I) source, such as copper(I) iodide, which can be beneficial in certain applications.
Protocol 1: In-situ Catalyst Generation with CuSO₄ and Sodium Ascorbate
This protocol is a robust and widely used method for the synthesis of 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.
Materials:
-
This compound (1.0 eq.)
-
Benzyl Azide (1.0-1.2 eq.)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: tert-Butanol (t-BuOH) and deionized water (1:1 v/v)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and benzyl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and deionized water (sufficient to dissolve reactants, e.g., 0.1-0.5 M concentration).
-
Catalyst Addition: To the stirred solution, add an aqueous solution of copper(II) sulfate pentahydrate (e.g., 5 mol%).
-
Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 10 mol%) to the reaction mixture. A color change (typically to yellow-orange) may be observed, indicating the formation of the Cu(I) species.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-12 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole.
Protocol 2: Using a Stabilized Copper(I) Catalyst
This method uses a direct source of Cu(I), such as copper(I) iodide (CuI), which can be advantageous in solvent systems where the solubility of CuSO₄ is limited.
Materials:
-
This compound (1.0 eq.)
-
Azide of choice (1.0-1.2 eq.)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Base (optional, e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) (10 mol%)
-
Solvent (e.g., THF, DMF, DMSO, or Cyrene™[6])
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer
-
Inert atmosphere (optional but recommended, e.g., Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired azide (1.1 eq.), and the chosen solvent.
-
Catalyst Addition: Add copper(I) iodide (e.g., 1 mol%) to the mixture. If using a base, add it at this stage.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-80 °C) as needed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench by exposing it to air.
-
Dilute the mixture with an appropriate organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as described in Protocol 1.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles using the CuAAC reaction.
Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.
Reaction Mechanism Overview
The following diagram outlines the generally accepted catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. rsc.org [rsc.org]
- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethynyl-4-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block in organic synthesis, featuring a terminal alkyne and a nitro-substituted aromatic ring. This unique combination of reactive moieties allows for its participation in a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, functional materials, and pharmaceutical intermediates. The electron-withdrawing nature of the nitro group enhances the reactivity of the alkyne in certain reactions and provides a handle for further functionalization, such as reduction to an amine. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 937-31-5 | |
| Molecular Formula | C₈H₅NO₂ | |
| Molecular Weight | 147.13 g/mol | |
| Melting Point | 148-150 °C (lit.) | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in many organic solvents such as THF, DMF, and chlorinated solvents. |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm. |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[1] |
| IR (KBr) | Characteristic peaks for C≡C and NO₂ stretching.[1] |
Applications in Organic Synthesis
This compound is a key substrate in several important classes of organic reactions, including:
-
Sonogashira Coupling: For the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Diels-Alder Reaction: Where the electron-deficient alkyne can act as a dienophile in [4+2] cycloaddition reactions.
-
Polymer Synthesis: As a monomer for the preparation of conjugated polymers with interesting electronic and optical properties.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, and this compound is an excellent substrate due to the electron-withdrawing nitro group which can enhance its reactivity.[2] This reaction is widely used to synthesize substituted alkynes, which are precursors to a variety of complex molecules and materials.
General Reaction Scheme
Caption: Sonogashira Coupling of this compound.
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene (B147127) | Pd(OAc)₂ / CuI | Dabco | Air | RT | - | Quantitative | [3][4] |
| Iodobenzene | Pd catalyst / 0.1% Cu₂O | - | THF-DMA 9:1 | 80 | Flow | - | [5] |
| 4-Iodotoluene | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA 9:1 | 75 | 72 | <2 | [5] |
| Aryl Iodides | Pd/CuFe₂O₄ MNPs | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent | [6] |
| Aryl Bromides | PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | PTS/H₂O | RT | - | Good | [7] |
Detailed Experimental Protocol: Sonogashira Coupling of this compound with 1-Iodo-4-nitrobenzene
This protocol is adapted from a general procedure for palladium-catalyzed Sonogashira cross-coupling reactions under aerobic conditions.[3]
Materials:
-
This compound
-
1-Iodo-4-nitrobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,4-Diazabicyclo[2.2.2]octane (Dabco)
-
Solvent (e.g., DMF or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 1-iodo-4-nitrobenzene (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and Dabco (3.0 mmol).
-
Add the solvent (5 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-nitro-4-((4-nitrophenyl)ethynyl)benzene.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry," particularly the CuAAC reaction, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This compound is an ideal alkyne component for this reaction, leading to triazole products that are of significant interest in medicinal chemistry and materials science. Many triazole derivatives exhibit a wide range of biological activities, including antifungal properties.[8][9][10]
General Reaction Scheme
Caption: CuAAC of this compound.
Quantitative Data for CuAAC Reactions
| Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Octyl azide | Cu(CH₃CN)₄PF₆ / TBTA | Dry degassed THF | RT | 48 | 56 |
| Hexyl azide | Cu(CH₃CN)₄PF₆ / TBTA | Dry degassed THF | RT | 48 | 50 |
Detailed Experimental Protocol: Synthesis of 1-Octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole
Materials:
-
This compound
-
Octyl azide
-
Copper(I) hexafluorophosphate (B91526) tetrakis(acetonitrile) complex (Cu(CH₃CN)₄PF₆)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dry, degassed tetrahydrofuran (B95107) (THF)
-
Schlenk flask
-
Nitrogen or Argon atmosphere
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(CH₃CN)₄PF₆ (0.0475 mmol, 25 mol%) and TBTA (0.0475 mmol, 25 mol%).
-
Add dry, degassed THF (to achieve a concentration of 0.025 mmol/mL for the alkyne and azide).
-
Add this compound (0.190 mmol) and octyl azide (0.190 mmol) to the flask.
-
Stir the reaction mixture at room temperature under the inert atmosphere for 48 hours.
-
After 48 hours, remove the solvent in vacuo.
-
Dissolve the residue in chloroform (B151607) (20 mL).
-
Purify the crude product by column chromatography on silica gel (10% ethyl acetate in hexane) to afford the product as a yellow solid.
-
Characterization Data:
-
Yield: 56% (32 mg)
-
¹H NMR (400 MHz, CDCl₃): δ 8.29 (dt, J = 8.9, 2.2 Hz, 2H), 8.01 (dt, J = 8.9, 2.2 Hz, 2H), 7.89 (s, 1H), 4.43 (t, J = 7.26 Hz, 2H), 1.97 (quint, J = 7.3 Hz, 2H), 1.36 - 1.27 (m, 10H), 0.87 (t, J = 6.9 Hz, 3H).
-
¹³C NMR (126 MHz, CDCl₃): δ 147.38, 145.67, 137.15, 126.22, 124.45, 121.05, 50.83, 31.82, 30.44, 29.16, 29.07, 26.61, 22.72, 14.19.
-
HRMS: Calculated and found values should be consistent with the expected molecular formula.
-
Diels-Alder Reactions
The electron-withdrawing nitro group makes the alkyne moiety of this compound an effective dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[4] This provides a powerful method for the construction of six-membered rings.
General Reaction Scheme
Caption: Diels-Alder Reaction with this compound.
Detailed Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene
This is a general protocol that can be adapted for the reaction of this compound with cyclopentadiene.[11]
Materials:
-
This compound
-
Dicyclopentadiene (B1670491) (cracked in situ to give cyclopentadiene)
-
Solvent (e.g., xylene)
-
Sealed tube or reflux apparatus with a condenser
-
Heating source (oil bath or heating mantle)
-
Standard glassware for workup and purification
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in xylene (5 mL).
-
Add dicyclopentadiene (1.1 mmol).
-
Heat the reaction mixture to a temperature sufficient to crack the dicyclopentadiene and initiate the cycloaddition (e.g., refluxing xylene, ~140 °C, or in a sealed tube at 185 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the Diels-Alder adduct. The stereochemistry of the product (endo/exo) should be determined by spectroscopic methods, such as NMR.
Polymer Synthesis
This compound can be used as a monomer in the synthesis of conjugated polymers. These polymers are of interest for their potential applications in electronic and photonic devices due to their delocalized π-systems.
General Polymerization Scheme
Caption: Polymerization of this compound.
Detailed Experimental Protocol: Synthesis of Poly(this compound)
This is a general procedure for the polymerization of a substituted acetylene (B1199291) using a Rh-based catalyst, which can be adapted for this compound.
Materials:
-
This compound
-
Rh-based catalyst (e.g., [Rh(nbd)Cl]₂)
-
Co-catalyst/initiator (e.g., a tertiary amine)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (N₂ or Ar)
-
Standard equipment for polymer precipitation and characterization (GPC, NMR, etc.)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the Rh-based catalyst in the anhydrous, degassed solvent.
-
Add the co-catalyst/initiator to the solution.
-
Add a solution of this compound in the same solvent to the catalyst mixture.
-
Stir the reaction mixture at the desired temperature for the specified time. The polymerization can be monitored by observing the increase in viscosity of the solution.
-
After the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by spectroscopic methods (NMR, IR) to confirm the polymer structure.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for the construction of a wide range of complex molecules and materials through well-established and reliable synthetic methodologies. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important compound in their own research endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of the novel triazole compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Ethynyl-4-nitrobenzene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene, a versatile bifunctional molecule, is a valuable building block in the realm of materials science. Its unique structure, featuring a reactive terminal alkyne group and an electron-withdrawing nitro group on a phenyl ring, allows for a diverse range of chemical transformations. This dual functionality makes it an ideal candidate for the synthesis of advanced functional materials with tailored electronic, optical, and surface properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel polymers, nonlinear optical materials, and functionalized nanoparticles, and as a component in electrochemical sensors.
I. Synthesis of Functional Polymers
The terminal alkyne group of this compound allows for its polymerization, leading to conjugated polymers with interesting electronic and optical properties. Rhodium-based catalysts have been shown to be particularly effective in the polymerization of phenylacetylene (B144264) derivatives, yielding high molecular weight polymers with controlled stereoregularity.[1]
Application Note: Poly(this compound) for Advanced Materials
Poly(this compound) is a conjugated polymer with potential applications in organic electronics and photonics. The presence of the nitro group influences the polymer's electronic properties and can be further modified to tune its characteristics. For instance, the nitro groups can be reduced to amino groups, providing a route to functionalized polyanilines. The polymer's conjugated backbone endows it with semiconducting and photoresponsive properties.
Quantitative Data: Polymerization of Phenylacetylene Derivatives
| Monomer | Catalyst | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Polymer Structure | Reference |
| This compound | Organorhodium complexes | up to 488,500 | Low | - | [1] |
| Phenylacetylene | [Rh(nbd)Cl]₂/Et₃N | 1.5 x 10⁵ - 4.5 x 10⁵ | 1.6 - 2.1 | cis-transoidal | [2] |
| p-methylphenylacetylene | [Rh(nbd)Cl]₂/Et₃N | 2.0 x 10⁵ - 5.0 x 10⁵ | 1.7 - 2.2 | cis-transoidal | [2] |
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol is a representative procedure based on the polymerization of phenylacetylene derivatives using a rhodium catalyst.[2][3]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (di-μ-chloro-bis(η⁴-norbornadiene)dirhodium(I)) as catalyst precursor
-
Triethylamine (B128534) (Et₃N) as co-catalyst
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (e.g., 100 mg, 0.68 mmol) in anhydrous toluene (e.g., 5 mL).
-
In a separate vial, prepare a stock solution of the rhodium catalyst precursor, [Rh(nbd)Cl]₂, and triethylamine in anhydrous toluene. A typical monomer-to-catalyst ratio is 100:1.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. The solution may change color, indicating polymerization.
-
After the reaction is complete, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol (e.g., 100 mL) with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
UV-Vis Spectroscopy: To study the electronic absorption properties of the conjugated polymer.
II. Development of Nonlinear Optical (NLO) Materials
The π-conjugated system of this compound, coupled with the electron-withdrawing nitro group, makes it a promising building block for materials with significant nonlinear optical (NLO) properties. These materials are of great interest for applications in optoelectronics, including optical switching and frequency conversion.
Application Note: this compound in Third-Order NLO Polymers
Polymers incorporating this compound or similar chromophores can exhibit large third-order NLO susceptibilities (χ⁽³⁾). The high polarizability of the π-electron system, enhanced by the donor-acceptor nature of the substituted benzene (B151609) ring, is responsible for this property. These polymers can be processed into thin films for integration into optical devices.
Quantitative Data: NLO Properties of Related Polymers
| Polymer | NLO Property | Value | Wavelength (nm) | Reference |
| Poly[2-butoxy-5-(2-{ethyl-[4-(4-nitrophenyldiazenyl)phenyl]amino}ethoxy)-1,4-phenylenevinylene] | χ⁽³⁾ | 2.5 x 10⁻¹² esu | - | [4] |
| Copolymers of 4-ethynyl-4′-(N,N-diethylamino)azobenzene and phenylacetylene | χ⁽³⁾ | up to 4.62 x 10⁻¹¹ esu | - | [5] |
Experimental Protocol: Synthesis of a Tolane-Based NLO Chromophore (Conceptual)
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodobenzonitrile)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Add anhydrous THF and triethylamine.
-
To this mixture, add a solution of this compound (1.1 equivalents) in THF dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tolane derivative.
III. Surface Modification of Nanoparticles
The terminal alkyne of this compound is an excellent functional group for surface modification of materials via "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, allowing for the covalent attachment of this compound to azide-functionalized surfaces, such as those of gold nanoparticles.
Application Note: Functionalization of Gold Nanoparticles
Gold nanoparticles functionalized with this compound can be used in various applications, including sensing, catalysis, and as building blocks for larger assemblies. The nitro group on the surface can be further modified, for example, by reduction to an amine, to introduce new functionalities.
Experimental Protocol: Surface Functionalization of Azide-Modified Gold Nanoparticles via CuAAC
This protocol is a general procedure for the "click" functionalization of azide-modified gold nanoparticles with an alkyne.[6][7]
Materials:
-
Azide-functionalized gold nanoparticles (AuNP-N₃) dispersed in a suitable solvent (e.g., water/THF mixture).
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Anhydrous, deoxygenated solvent (e.g., a 1:1 mixture of water/THF)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, disperse the azide-functionalized gold nanoparticles in the solvent.
-
Add a solution of this compound in the same solvent. A 10-fold molar excess of the alkyne relative to the surface azide (B81097) groups is a good starting point.
-
Purge the mixture with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen.
-
Prepare fresh aqueous solutions of CuSO₄ (e.g., 10 mM) and sodium ascorbate (e.g., 100 mM).
-
While maintaining the inert atmosphere, add the CuSO₄ solution to the nanoparticle suspension, followed by the sodium ascorbate solution. The final concentration of CuSO₄ is typically in the range of 100-500 µM, with a 5- to 10-fold excess of sodium ascorbate.
-
Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours.
-
Purify the functionalized gold nanoparticles by centrifugation and resuspension in a fresh solvent to remove unreacted reagents and the copper catalyst. Repeat this washing step several times.
Characterization:
-
UV-Vis Spectroscopy: To monitor changes in the surface plasmon resonance of the gold nanoparticles upon functionalization.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and assess the colloidal stability of the functionalized nanoparticles.
-
FTIR or Raman Spectroscopy: To confirm the presence of the nitrobenzene (B124822) moiety on the nanoparticle surface.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface.
IV. Potential in Electrochemical Sensors
The nitro group of this compound is electrochemically active and can be reduced. Materials incorporating this moiety, such as polymers or surface-modified electrodes, have the potential for use in electrochemical sensing applications, particularly for the detection of analytes that can interact with or be catalytically transformed by the nitrobenzene group.
Application Note: Development of Electrochemical Sensors
An electrode modified with a polymer derived from this compound or with the molecule itself could be used to detect the presence of certain metal ions or organic molecules through changes in the electrochemical response of the nitro group. The reduction of the nitro group to a hydroxylamine (B1172632) or an amine is a well-defined electrochemical process that can be monitored by techniques such as cyclic voltammetry. The presence of an analyte that interacts with the nitro group or its reduction products could lead to a measurable change in the peak potential or current. While specific sensors based on this compound are not widely reported, the principle is based on the known electrochemistry of nitroaromatic compounds.[8]
This document provides a comprehensive overview of the applications of this compound in materials science, complete with detailed protocols and quantitative data to aid researchers and scientists in their work. The versatility of this molecule opens up numerous avenues for the creation of novel and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel nonlinear optical polymers based on poly(1,4-phenylenevinylene) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization of Phenylacetylenes Using Rhodium Catalysts Coordinated by Norbornadiene Linked to a Phosphino or Amino Group | Semantic Scholar [semanticscholar.org]
Synthesis of Novel Derivatives from 1-Ethynyl-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 1-ethynyl-4-nitrobenzene. This compound, featuring both a terminal alkyne and a nitro-substituted aromatic ring, serves as a valuable precursor for the generation of diverse molecular architectures through several key chemical transformations. The protocols outlined herein are intended to be a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Overview of Synthetic Transformations
This compound is amenable to a range of chemical modifications, primarily targeting its two reactive functional groups: the terminal alkyne and the nitro group. The principal synthetic pathways explored in these notes are:
-
Sonogashira Cross-Coupling: Formation of carbon-carbon bonds by coupling the terminal alkyne with aryl or vinyl halides.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction to form 1,2,3-triazole rings.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to an amine, which can then undergo further derivatization.
-
Heterocycle Synthesis: Utilization of the alkyne moiety in cycloaddition reactions to form other heterocyclic systems such as isoxazoles and pyrazoles.
These transformations enable the synthesis of a wide array of compounds with potential applications in drug discovery, diagnostics, and materials science.
Experimental Protocols
Sonogashira Cross-Coupling
The Sonogashira reaction is a robust method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][2]
Protocol 2.1.1: Synthesis of 1-(4-Nitrophenyl)-2-phenylacetylene
-
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Toluene (B28343), anhydrous
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.1 mmol, 1.1 eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Quantitative Data: Sonogashira Coupling Products
| Entry | Aryl Halide | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Iodobenzene | 1-(4-Nitrophenyl)-2-phenylacetylene | 95 | 8.26 (d, J=8.8 Hz, 2H), 7.70 (d, J=8.8 Hz, 2H), 7.60 (q, J=3.2 Hz, 2H), 7.43 (m, 3H) | 147.1, 132.3, 131.8, 129.2, 128.6, 123.7, 122.3, 93.9, 88.1 |
| 2 | 1-Iodo-4-methylbenzene | 1-(4-Methylphenyl)-2-(4-nitrophenyl)acetylene | 92 | 8.20 (d, J=8.7 Hz, 2H), 7.63 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.0 Hz, 2H), 7.18 (d, J=7.8 Hz, 2H), 2.39 (s, 3H) | 146.9, 139.3, 132.2, 131.9, 130.5, 129.3, 123.6, 119.2, 94.3, 87.5, 21.6 |
| 3 | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)acetylene | 94 | 8.19 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.49 (d, J=8.9 Hz, 2H), 6.90 (d, J=8.9 Hz, 2H), 3.85 (s, 3H) | 160.4, 146.8, 133.4, 132.1, 130.7, 123.5, 114.2, 114.1, 94.4, 86.9, 55.4 |
Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4]
Protocol 2.2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole
-
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.05 mmol, 1.05 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC. Upon completion, add water (15 mL) and collect the precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol (B145695).
-
Dry the product under vacuum to yield the desired triazole. Further purification can be achieved by recrystallization if necessary.
-
Quantitative Data: 1,2,3-Triazole Derivatives
| Entry | Azide | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Benzyl azide | 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 94 | 8.29 (d, J=8.8 Hz, 2H), 7.95 (d, J=8.8 Hz, 2H), 7.82 (s, 1H), 7.42-7.35 (m, 5H), 5.61 (s, 2H) | 147.5, 146.8, 136.9, 134.4, 129.3, 128.9, 128.3, 126.1, 124.4, 120.2, 54.4 |
| 2 | Hexyl azide | 1-Hexyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 50 | 8.29 (d, J=8.9 Hz, 2H), 8.00 (d, J=9.0 Hz, 2H), 7.89 (s, 1H), 4.44 (t, J=7.3 Hz, 2H), 1.97 (m, 2H), 1.35 (m, 6H), 0.89 (t, J=7.1 Hz, 3H) | 147.4, 145.7, 137.1, 126.2, 124.4, 121.0, 50.8, 31.3, 30.4, 26.3, 22.5, 14.1 |
| 3 | Octyl azide | 1-Octyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 56 | 8.29 (d, J=8.9 Hz, 2H), 8.01 (d, J=8.9 Hz, 2H), 7.89 (s, 1H), 4.43 (t, J=7.3 Hz, 2H), 1.97 (m, 2H), 1.36-1.27 (m, 10H), 0.87 (t, J=6.9 Hz, 3H) | 147.4, 145.7, 137.2, 126.2, 124.5, 121.1, 50.8, 31.8, 30.4, 29.2, 29.1, 26.6, 22.7, 14.2 |
Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.[4][5]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation that opens up a vast number of further derivatization possibilities. A mild reducing agent is required to avoid the reduction of the alkyne functionality.
Protocol 2.3.1: Synthesis of 4-Ethynylaniline from this compound
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution, 2M
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol, 5.0 eq.).
-
Carefully add concentrated HCl (2 mL) dropwise while stirring. An exothermic reaction may occur.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with 2M NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-ethynylaniline.
-
Quantitative Data: Reduction Products
| Entry | Starting Material | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | This compound | 4-Ethynylaniline | 85-95 | 7.29 (d, J=8.5 Hz, 2H), 6.61 (d, J=8.5 Hz, 2H), 3.85 (br s, 2H), 2.95 (s, 1H) | 146.5, 133.5, 114.8, 112.4, 84.1, 75.9 |
| 2 | 1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline | ~90 | 7.65 (d, J=8.5 Hz, 2H), 7.58 (s, 1H), 7.40-7.30 (m, 5H), 6.72 (d, J=8.5 Hz, 2H), 5.55 (s, 2H), 3.75 (br s, 2H) | 148.1, 146.9, 135.2, 129.2, 128.7, 128.1, 127.0, 121.5, 119.8, 115.2, 54.2 |
Note: NMR data is compiled from representative literature values and may vary slightly based on experimental conditions.
Synthesis of Isoxazole (B147169) Derivatives
The ethynyl (B1212043) group of this compound can participate in [3+2] cycloaddition reactions with nitrile oxides to form isoxazole heterocycles.[6][7]
Protocol 2.4.1: Synthesis of 3-(4-Nitrophenyl)-5-phenylisoxazole
-
Materials:
-
This compound
-
Benzaldehyde (B42025) oxime
-
N-Chlorosuccinimide (NCS)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde oxime (1.0 mmol, 1.0 eq.) in chloroform (10 mL).
-
Add N-chlorosuccinimide (1.1 mmol, 1.1 eq.) and stir at room temperature for 30 minutes to generate the hydroximoyl chloride in situ.
-
Add this compound (1.0 mmol, 1.0 eq.) to the reaction mixture.
-
Slowly add a solution of pyridine (1.2 mmol, 1.2 eq.) in chloroform (2 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired isoxazole.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.
Conclusion
The protocols and data presented in these application notes demonstrate the synthetic utility of this compound as a versatile starting material for the generation of a diverse range of chemical entities. The reactions described are generally high-yielding and provide access to compounds with potential applications in various fields of chemical and biological research. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
- 1. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene is a versatile bifunctional building block increasingly utilized in pharmaceutical drug discovery. Its unique structure, featuring a terminal alkyne and a para-substituted nitro group on a benzene (B151609) ring, offers two reactive sites for diverse chemical modifications. This allows for the construction of complex molecular architectures with a wide range of biological activities. The ethynyl (B1212043) group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,2,3-triazole derivatives.[1][2][3] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, or it can directly contribute to the biological activity of the final compound.[4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.
Key Applications in Drug Discovery
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Anticancer Agents: The 1,2,3-triazole moiety, readily synthesized from this compound, is a common scaffold in anticancer drug candidates.[6] These compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and liver (HepG2) cancer cells, with antiproliferative activity observed at concentrations below 10 µM.[7]
-
Antimicrobial Agents: The structural motifs derived from this compound are found in molecules designed to combat microbial pathogens.[7] For instance, a peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative has demonstrated promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 6 ± 1 μM and no observed cytotoxicity in mammalian cells.[7][8]
-
Enzyme Inhibition: The rigid structure and electronic properties conferred by the nitro and ethynyl groups make derivatives of this compound candidates for enzyme inhibition.[1]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative compounds synthesized using this compound.
| Compound Class | Target Organism/Cell Line | Biological Activity | Quantitative Value | Reference |
| Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole | Trypanosoma cruzi | Antitrypanosomal | IC50: 6 ± 1 μM | [7][8] |
| 1,2,3-Triazole-amino acid conjugates | MCF7 (Breast Cancer) | Antiproliferative | < 10 µM | [7] |
| 1,2,3-Triazole-amino acid conjugates | HepG2 (Liver Cancer) | Antiproliferative | < 10 µM | [7] |
| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | Antibacterial | MIC: 11 µM | |
| Azo-compounds | Staphylococcus aureus | Antibacterial | MIC100: 4 µg/mL | [9] |
| Azo-compounds | Listeria monocytogenes | Antibacterial | MIC100: 8 µg/mL | [9] |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-disubstituted 1,2,3-triazole derivative via CuAAC (Click Chemistry)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097).
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the organic azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole derivative.
-
Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a synthesized compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized test compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO at the highest concentration used) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.
-
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized test compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the bacterial strain and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, the presence of the nitroaromatic moiety suggests potential involvement in key signaling pathways implicated in cancer and inflammation. Nitro-containing compounds have been shown to modulate the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB).[4]
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. It is hypothesized that nitroaromatic compounds derived from this compound may inhibit the NF-κB pathway, leading to apoptosis in cancer cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," utilizing 1-Ethynyl-4-nitrobenzene as a key building block. The protocols detailed herein are designed to be a starting point for researchers, offering robust methodologies for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
The CuAAC reaction is celebrated for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] The resulting 1,2,3-triazole core is a stable and valuable pharmacophore.
I. Overview of the CuAAC Reaction
The copper(I)-catalyzed reaction between a terminal alkyne, such as this compound, and an azide (B81097) leads to the exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[3] This reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition.[1] The active Cu(I) catalyst can be introduced directly or generated in situ from a Cu(II) salt with the addition of a reducing agent like sodium ascorbate (B8700270).[1][4]
II. Experimental Data
The following table summarizes the results of CuAAC reactions between this compound and various azides under different reaction conditions. This data is intended to guide researchers in selecting appropriate starting materials and anticipating reaction outcomes.
| Azide Partner | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| 2-(Azidoacetamido)ethyl-N-benzylacetamide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 h | 97 | [5] |
| N-(4-(azidomethyl)benzyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 h | 85 | [5] |
| 2-Azido-N-(2,3,4,5,6-pentafluorobenzyl)acetamide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 h | 13 | [5] |
| 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 h | 78 | [5] |
| Benzyl Azide | CuI | Cyrene™ | 12 h | 91 | [6] |
| 1-(Azidomethyl)-4-methoxybenzene | CuI | Cyrene™ | 12 h | 85 | [6] |
| 1-(Azidomethyl)-4-chlorobenzene | CuI | Cyrene™ | 12 h | 88 | [6] |
III. Detailed Experimental Protocols
Below are two general protocols for the CuAAC reaction with this compound. These can be adapted based on the specific azide used and the scale of the reaction.
Protocol 1: In Situ Generation of Cu(I) from CuSO₄
This protocol is suitable for a wide range of azides and is commonly employed due to the stability and ease of handling of CuSO₄.[5]
Materials:
-
This compound
-
Azide of choice
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial with a stir bar)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the azide (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1-0.15 eq.).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, as indicated by the consumption of the limiting reagent, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Using a Cu(I) Salt Directly
This protocol is advantageous when the use of a reducing agent is not desired. It requires an inert atmosphere to prevent the oxidation of the Cu(I) catalyst.[7]
Materials:
-
This compound
-
Azide of choice
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or Cyrene™)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Reaction vessel (e.g., flame-dried Schlenk flask with a stir bar)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the Cu(I) salt (0.05-0.1 eq.).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 eq.) and the azide (1.0 eq.) to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography as described in Protocol 1.
IV. Visualizing the Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for a CuAAC reaction and the key interactions within the catalytic cycle.
Caption: General experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
Application Notes and Protocols: The Role of 1-Ethynyl-4-nitrobenzene in the Synthesis of OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethynyl-4-nitrobenzene is a versatile bifunctional molecule that serves as a key building block in the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs). Its unique structure, featuring a reactive terminal alkyne and an electron-withdrawing nitro group, allows for its incorporation into both fluorescent emitters and hole transport materials (HTMs) through well-established synthetic routes. This document provides detailed application notes on the utility of this compound in OLED material synthesis, comprehensive experimental protocols for key reactions, and a summary of expected material and device performance characteristics.
Introduction
The development of efficient and stable OLEDs relies heavily on the rational design and synthesis of organic materials with tailored photophysical and electrochemical properties. This compound offers a strategic starting point for creating such materials. The ethynyl (B1212043) group provides a handle for extending π-conjugation through reactions like the Sonogashira coupling, leading to the formation of fluorescent oligo(p-phenyleneethynylene)s (OPEs). The nitro group, being a strong electron-withdrawing group, can be used to tune the electronic properties of the final molecule or can be chemically transformed, primarily through reduction to an amine, to open pathways for the synthesis of triarylamine-based hole transport materials.
Data Presentation
The performance of OLEDs is critically dependent on the properties of the materials used in the emissive and charge-transporting layers. While specific device data for materials directly synthesized from this compound is not extensively reported in publicly available literature, we can infer expected performance based on closely related analogues.
Table 1: Representative Performance of OLEDs Incorporating Phenylacetylene-Based Emitters
| Emitter Type | Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |
| Fluorene derivative with ethynyl linkages | Various | Multilayer | ~5.0 | >10,000 | ~4.5 | Blue |
| Pyrenyl-based triarylamine | Alq3 | Multilayer | ~3.5 | ~8,000 | ~3.0 | Green |
Table 2: Typical Properties of Triarylamine-Based Hole Transport Materials
| HTM Type | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) |
| Triarylamine-fluorene copolymer | -5.4 to -5.8 | 10⁻⁴ to 10⁻³ | >150 |
| Star-shaped triarylamine | -5.1 to -5.3 | 10⁻⁵ to 10⁻⁴ | >120 |
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Oligo(p-phenyleneethynylene) (OPE) via Sonogashira Coupling
This protocol describes the synthesis of a representative OPE using this compound and a diiodoaryl compound.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 1,4-diiodobenzene (1.0 mmol), this compound (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).
-
Add anhydrous toluene (20 mL) and anhydrous TEA (10 mL) to the flask.
-
Stir the reaction mixture at 70°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and purify by column chromatography on silica gel, eluting with a hexane/DCM gradient to afford the desired oligo(p-phenyleneethynylene) product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Triarylamine Precursor via Reduction of this compound
This protocol details the reduction of the nitro group of this compound to an amine, creating a precursor for hole transport materials.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add SnCl₂·2H₂O (5.0 mmol) to the solution.
-
Reflux the mixture for 4 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-ethynylaniline (B84093) can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of a Triarylamine-Based Hole Transport Material via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a simple triarylamine HTM using the 4-ethynylaniline precursor.
Materials:
-
4-Ethynylaniline
-
Iodobenzene (B50100) (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-ethynylaniline (1.0 mmol), iodobenzene (2.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (2.8 mmol).
-
Add anhydrous toluene (20 mL).
-
Stir the reaction mixture at 110°C for 12 hours. Monitor the reaction by TLC.
-
After cooling, dilute the mixture with toluene and filter through a pad of Celite.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the triarylamine product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of OLED materials.
Caption: Diagram of a typical multilayer OLED device structure.
Caption: Logical relationship between molecular structure and OLED performance.
Application Notes and Protocols for the Functionalization of Polymers with 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent attachment of 1-Ethynyl-4-nitrobenzene to polymer backbones. This functionalization introduces a nitroaromatic moiety, which can be valuable for a range of applications including as a precursor for further chemical modification, for studying polymer-based sensors, and in the development of drug delivery systems. The protocols described herein focus on two robust and widely used post-polymerization modification techniques: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and the Sonogashira cross-coupling reaction.
Introduction
This compound is a versatile bifunctional molecule containing a terminal alkyne and a nitro-substituted aromatic ring. The terminal alkyne allows for efficient covalent attachment to polymers through well-established chemical reactions, while the nitro group can be subsequently reduced to an amine for further conjugation or can impart specific electronic or bioactive properties to the polymer.
This document outlines two primary strategies for the functionalization of polymers with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction involves the coupling of the terminal alkyne of this compound with an azide-functionalized polymer to form a stable triazole linkage.
-
Sonogashira Cross-Coupling: This palladium- and copper-catalyzed reaction enables the coupling of the terminal alkyne of this compound with a halogenated (typically bromo- or iodo-) polymer.
The choice of method depends on the desired polymer backbone and the available functional groups on the precursor polymer.
Applications in Research and Drug Development
Polymers functionalized with this compound can serve as versatile platforms in various research and development areas:
-
Drug Delivery: The nitro group can be a handle for attaching therapeutic agents or targeting ligands after reduction to an amine. The aromatic nature of the moiety can also influence drug loading and release properties through π-π stacking interactions. Polymeric micelles formed from such functionalized polymers can encapsulate hydrophobic drugs.
-
Precursor for Further Functionalization: The nitro group is readily reduced to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation, to attach other functional molecules.
-
Sensing and Diagnostics: Nitroaromatic compounds are known to be electrochemically active and can quench fluorescence. Polymers bearing these groups could be explored for the development of chemical sensors.
-
Materials Science: The introduction of the rigid, polar nitrophenyl group can alter the physical and chemical properties of the base polymer, such as its thermal stability, solubility, and self-assembly behavior.
Experimental Protocols
Method 1: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the functionalization of an azide-terminated polystyrene with this compound.
Workflow for CuAAC Functionalization
Caption: Workflow for polymer functionalization via CuAAC.
Materials:
-
Azide-functionalized polystyrene (PS-N₃) (e.g., Mₙ = 10,000 g/mol , PDI = 1.1)
-
This compound
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(triphenylphosphine)copper(I) bromide ((PPh₃)₃CuBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask, dissolve azide-functionalized polystyrene (1.0 g, 0.1 mmol of azide (B81097) groups) in anhydrous DMF (20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, add this compound (0.029 g, 0.2 mmol, 2 equivalents per azide group).
-
To the polymer solution, add the catalyst, for example, CuBr (0.014 g, 0.1 mmol) and PMDETA (0.017 g, 0.1 mmol).
-
Add the solution of this compound to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
To quench the reaction and remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina, eluting with DCM.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol (e.g., 200 mL).
-
Filter the precipitate and wash with fresh methanol.
-
Dry the resulting polymer under vacuum at 40 °C overnight.
Quantitative Data Summary (CuAAC)
| Parameter | Precursor Polymer (PS-N₃) | Functionalized Polymer (PS-NB) |
| Mₙ ( g/mol ) | 10,000 | ~10,147 |
| PDI | 1.10 | ~1.12 |
| Degree of Functionalization (%) | N/A | >95% |
Method 2: Functionalization via Sonogashira Cross-Coupling
This protocol outlines the functionalization of a bromo-functionalized poly(methyl methacrylate) with this compound.
Workflow for Sonogashira Coupling Functionalization
Caption: Workflow for polymer functionalization via Sonogashira coupling.
Materials:
-
Bromo-functionalized poly(methyl methacrylate) (PMMA-Br) (e.g., Mₙ = 15,000 g/mol , PDI = 1.2)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a Schlenk flask, dissolve bromo-functionalized PMMA (1.0 g, 0.067 mmol of bromo groups) in anhydrous THF (25 mL) under an inert atmosphere.
-
Add this compound (0.020 g, 0.134 mmol, 2 equivalents per bromo group).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.008 g, 0.0067 mmol, 0.1 equivalents).
-
Add the copper(I) iodide co-catalyst (0.0013 g, 0.0067 mmol, 0.1 equivalents).
-
Add the base, triethylamine (0.5 mL).
-
Stir the reaction mixture at 50 °C for 48 hours.
-
After cooling to room temperature, dilute the mixture with DCM and pass it through a short column of silica (B1680970) gel to remove the catalysts.
-
Concentrate the solution and precipitate the polymer by adding it dropwise to cold methanol.
-
Filter the polymer and wash with methanol.
-
Dry the functionalized polymer under vacuum at 40 °C.
Quantitative Data Summary (Sonogashira Coupling)
| Parameter | Precursor Polymer (PMMA-Br) | Functionalized Polymer (PMMA-NB) |
| Mₙ ( g/mol ) | 15,000 | ~15,067 |
| PDI | 1.20 | ~1.25 |
| Degree of Functionalization (%) | N/A | >90% |
Characterization of Functionalized Polymers
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Acquire FTIR spectra of the precursor polymer, this compound, and the functionalized polymer using a standard FTIR spectrometer.
-
For solid samples, use the KBr pellet method or an ATR-FTIR accessory.
-
Collect spectra in the range of 4000-400 cm⁻¹.
Expected Results:
-
For CuAAC product (PS-NB):
-
Disappearance of the characteristic azide peak (N₃ stretch) from the precursor polymer at ~2100 cm⁻¹.
-
Appearance of new peaks corresponding to the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).
-
Appearance of peaks associated with the newly formed triazole ring.
-
-
For Sonogashira product (PMMA-NB):
-
Disappearance or significant reduction of the C-Br stretching vibration from the precursor polymer.
-
Appearance of the characteristic nitro group (NO₂) peaks around 1520 cm⁻¹ and 1345 cm⁻¹.
-
Appearance of a C≡C stretching vibration, although it may be weak or overlapped.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve the precursor and functionalized polymers in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
Expected Results:
-
For CuAAC product (PS-NB):
-
In the ¹H NMR spectrum, the appearance of a new singlet peak around 7.5-8.5 ppm corresponding to the triazole proton.
-
Appearance of aromatic proton signals from the nitrophenyl group, typically in the range of 7.6-8.3 ppm.
-
-
For Sonogashira product (PMMA-NB):
-
In the ¹H NMR spectrum, the appearance of new aromatic proton signals from the nitrophenyl group between 7.6 and 8.3 ppm.
-
The degree of functionalization can be quantified by comparing the integration of these new aromatic signals to the integration of characteristic polymer backbone signals (e.g., the -OCH₃ protons of PMMA).
-
Gel Permeation Chromatography (GPC)
Protocol:
-
Dissolve the precursor and functionalized polymers in a suitable GPC eluent (e.g., THF, DMF).
-
Analyze the samples using a GPC system calibrated with appropriate standards (e.g., polystyrene or PMMA standards).
Expected Results:
-
A slight increase in the number-average molecular weight (Mₙ) of the functionalized polymer compared to the precursor, consistent with the mass of the attached this compound moieties.
-
The polydispersity index (PDI) should remain relatively unchanged, indicating that no significant chain degradation or cross-linking has occurred during the functionalization reaction.
Thermogravimetric Analysis (TGA)
Protocol:
-
Place a small amount of the dried polymer sample (5-10 mg) in a TGA crucible.
-
Heat the sample under a nitrogen atmosphere from room temperature to approximately 600 °C at a heating rate of 10 °C/min.
Expected Results:
-
The functionalized polymer may exhibit a different thermal degradation profile compared to the precursor polymer. The introduction of the nitroaromatic group might alter the onset of degradation and the char yield.[1][2][3]
Safety Precautions
-
This compound is a potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Copper and palladium catalysts are toxic. Avoid inhalation and skin contact.
-
Organic solvents used in these protocols are flammable and should be handled with care, away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Synthetic Protocols for the Chemoselective Reduction of 1-Ethynyl-4-nitrobenzene to 4-Ethynylaniline
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in 1-ethynyl-4-nitrobenzene to form 4-ethynylaniline (B84093) is a critical transformation in organic synthesis. This procedure is pivotal for the synthesis of various pharmaceuticals, functional materials, and organic intermediates where the preservation of the terminal alkyne functionality is essential for subsequent reactions, such as "click chemistry" or Sonogashira coupling.[1] The primary challenge lies in achieving high chemoselectivity, as many reducing agents can also reduce the alkyne group.[2] This document outlines several reliable protocols for this selective reduction, providing detailed experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Overview of Synthetic Strategies
Several methodologies have been developed for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities like alkynes. The most common approaches include catalytic transfer hydrogenation and reductions using metallic salts. The choice of reagent and reaction conditions is crucial to prevent the reduction of the ethynyl (B1212043) group and avoid the formation of undesired byproducts.[3]
Data Summary
The following table summarizes the quantitative data for the described protocols for the reduction of this compound.
| Protocol | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SnCl₂·2H₂O | Ethanol (B145695) | Reflux | 3 | ~95 | [3][4] |
| 2 | Fe powder / NH₄Cl | Ethanol/Water | Reflux | 4 | ~90 | [3][5] |
| 3 | Na₂S₂O₄ | Methanol (B129727)/Water | 65 | 2 | Variable | [6] |
| 4 | V₂O₅/TiO₂ with Hydrazine (B178648) Hydrate (B1144303) | Dioxane | 80 | 1 | >95 | [2] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is a mild and highly effective procedure for the chemoselective reduction of aromatic nitro groups in the presence of various functional groups, including alkynes.[3][4]
Workflow Diagram:
Caption: Workflow for the reduction of this compound using SnCl₂·2H₂O.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Absolute Ethanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol (10 mL per 1 mmol of substrate).
-
To this solution, add tin(II) chloride dihydrate in portions with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-ethynylaniline.
Protocol 2: Reduction using Iron Powder and Ammonium (B1175870) Chloride (Fe/NH₄Cl)
This classic and robust method utilizes inexpensive and readily available reagents for the reduction of aromatic nitro compounds.[3][5]
Workflow Diagram:
Caption: Workflow for the reduction of this compound using Fe/NH₄Cl.
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol
-
Water
-
Ethyl Acetate
-
Celite
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux and stir vigorously for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues.
-
Wash the Celite pad with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-ethynylaniline.
Protocol 3: Reduction using Sodium Dithionite (B78146) (Na₂S₂O₄)
Sodium dithionite is another mild reducing agent that can be used for the selective reduction of nitroarenes.[6]
Workflow Diagram:
Caption: Workflow for the reduction of this compound using Na₂S₂O₄.
Materials:
-
This compound (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq)
-
Methanol
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in a mixture of methanol and water (e.g., 2:1 v/v).
-
Prepare a solution of sodium dithionite in water and add it dropwise to the solution of the nitro compound at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-ethynylaniline.
Protocol 4: Heterogeneous Catalytic Reduction using V₂O₅/TiO₂
This protocol employs a recyclable heterogeneous catalyst for a green and efficient reduction of the nitro group.[2]
Workflow Diagram:
Caption: Workflow for the catalytic reduction using V₂O₅/TiO₂ and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
V₂O₅/TiO₂ catalyst (5 mol%)
-
Hydrazine hydrate (N₂H₄·H₂O) (3.0 eq)
-
Dioxane
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, the V₂O₅/TiO₂ catalyst, and dioxane.
-
Heat the mixture to 80 °C and add hydrazine hydrate dropwise over a period of 15 minutes.
-
Stir the reaction mixture at 80 °C for 1 hour. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst. The catalyst can be washed, dried, and reused.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the desired 4-ethynylaniline.[2]
Conclusion
The protocols described provide a range of options for the chemoselective reduction of this compound. The choice of method will depend on factors such as available reagents, desired scale, and tolerance of other functional groups in more complex substrates. The tin(II) chloride and iron-based methods are classical, cost-effective, and reliable. The V₂O₅/TiO₂ catalyzed reaction offers a more modern, green, and efficient alternative with the benefit of a recyclable catalyst. It is recommended to perform small-scale trials to determine the optimal conditions for a specific application.
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various medicinally relevant heterocyclic compounds utilizing modern synthetic methodologies. The included methods—Microwave-Assisted Synthesis, C-H Activation, Multicomponent Reactions, Flow Chemistry, Visible-Light Photoredox Catalysis, and Enzymatic Synthesis—offer significant advantages in terms of efficiency, selectivity, and scalability, making them highly valuable in the drug discovery and development pipeline.
Microwave-Assisted Synthesis of Bioactive Thiazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The following protocol describes a one-pot, three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives, which have shown potential as antimicrobial agents.
Experimental Protocol: Microwave-Assisted Synthesis of 1-(5-((4-bromophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione
Materials:
-
Maleic anhydride (B1165640)
-
Appropriate hydrazonoyl halides (e.g., 4-bromophenyl derivative)
-
Chitosan (B1678972) (catalyst)
-
Glacial acetic acid
Procedure:
-
To a solution of maleic anhydride (0.98 g, 1 mmol) and thiosemicarbazide (0.92 g, 1 mmol) in ethanol (20 mL), add a catalytic amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.
-
Add the appropriate hydrazonoyl halide (1 mmol) and chitosan (0.1 g) to the reaction mixture.
-
Continue heating in the microwave oven at 500 W and 150 °C for an additional 4–8 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., DMF) to afford the pure product.[1]
Data Presentation: Synthesis of Thiazole Derivatives
| Compound | Ar-Substituent | Reaction Time (min) | Yield (%) | m.p. (°C) |
| 5a | C₆H₅ | 6 | 85 | 190-192 |
| 5b | 4-CH₃C₆H₄ | 5 | 88 | 198-200 |
| 5c | 4-OCH₃C₆H₄ | 7 | 82 | 215-217 |
| 5d | 4-ClC₆H₄ | 4 | 90 | 225-227 |
| 5e | 4-NO₂C₆H₄ | 8 | 78 | 240-242 |
| 5f | 4-BrC₆H₄ | 6 | 86 | 207-209 |
Data adapted from a study on the synthesis of novel bioactive thiazolyl-pyridazinediones.[1]
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 1-thiazolyl-pyridazinedione derivatives.
C-H Activation for the Synthesis of Quinolines
Direct C-H bond functionalization represents a highly atom- and step-economical approach to constructing complex molecules. The following protocol details a Cobalt(III)-catalyzed synthesis of quinolines via C-H activation/cyclization of anilines with alkynes, where DMSO serves as both the solvent and a C1 building block.
Experimental Protocol: Co(III)-Catalyzed Synthesis of 2-Methyl-3-phenylquinoline
Materials:
-
[Cp*Co(CO)I₂] (catalyst)
-
AgSbF₆ (additive)
-
DMSO (solvent and C1 source)
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add aniline (0.2 mmol), 1-phenyl-1-propyne (0.3 mmol), [Cp*Co(CO)I₂] (5 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add DMSO (1.0 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired quinoline (B57606) product.
Data Presentation: Synthesis of Quinolines via C-H Activation
| Entry | Aniline Derivative | Alkyne | Product | Yield (%) |
| 1 | Aniline | 1-Phenyl-1-propyne | 2-Methyl-3-phenylquinoline | 85 |
| 2 | 4-Methylaniline | 1-Phenyl-1-propyne | 2,6-Dimethyl-3-phenylquinoline | 82 |
| 3 | 4-Methoxyaniline | 1-Phenyl-1-propyne | 6-Methoxy-2-methyl-3-phenylquinoline | 78 |
| 4 | 4-Fluoroaniline | 1-Phenyl-1-propyne | 6-Fluoro-2-methyl-3-phenylquinoline | 75 |
| 5 | Aniline | Diphenylacetylene | 2,3-Diphenylquinoline | 92 |
| 6 | Aniline | 1-Hexyne | 2-Butyl-3-methylquinoline | 65 |
Data is representative of yields obtained in Co(III)-catalyzed C-H activation reactions for quinoline synthesis.
Signaling Pathway Inhibition by Synthesized Quinolines
Some synthesized quinoline derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway.[2]
Caption: Inhibition of the EGFR/HER-2 signaling pathway by synthesized quinoline derivatives.
Multicomponent Synthesis of Pyrimidines
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the structural elements of all starting materials. This protocol describes a sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.
Experimental Protocol: Iridium-Catalyzed Synthesis of 2,4,6-Triphenylpyrimidine
Materials:
-
Benzamidine (B55565) hydrochloride
-
Benzyl (B1604629) alcohol
-
PN⁵P-Ir pincer complex (catalyst)
-
t-BuOK (base)
-
Toluene (B28343) (solvent)
-
Schlenk tube
Procedure:
-
In a glovebox, charge a Schlenk tube with the PN⁵P-Ir pincer complex (1 mol %), benzamidine hydrochloride (0.5 mmol), and t-BuOK (1.5 mmol).
-
Add toluene (2 mL), benzyl alcohol (1.0 mmol), and acetophenone (0.5 mmol) to the tube.
-
Seal the Schlenk tube and heat the mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pyrimidine (B1678525) product.[3][4][5]
Data Presentation: Iridium-Catalyzed Pyrimidine Synthesis
| Entry | Amidine | Alcohol 1 | Alcohol 2 | Product | Yield (%) |
| 1 | Benzamidine | Benzyl alcohol | Ethanol | 2-Phenyl-4-methyl-6-phenylpyrimidine | 85 |
| 2 | Acetamidine | 1-Phenylethanol | 1-Propanol | 2-Methyl-4-phenyl-6-ethylpyrimidine | 76 |
| 3 | Benzamidine | Cyclohexylmethanol | Methanol | 2-Phenyl-4-cyclohexyl-6-methylpyrimidine | 81 |
| 4 | 4-Cl-Benzamidine | Benzyl alcohol | Benzyl alcohol | 2-(4-Chlorophenyl)-4,6-diphenylpyrimidine | 93 |
| 5 | Benzamidine | 1-Butanol | 1-Butanol | 2-Phenyl-4,6-dipropylpyrimidine | 72 |
Yields are representative of those achieved in the iridium-catalyzed multicomponent synthesis of pyrimidines.[3][4][5]
Continuous Flow Synthesis of Indoles
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and facile scalability. The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles, and its adaptation to a continuous flow process is described below.
Experimental Protocol: Continuous Flow Fischer Indole Synthesis
Apparatus:
-
Two syringe pumps
-
T-mixer
-
Heated reactor coil (e.g., PFA or stainless steel)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Prepare two separate solutions:
-
Solution A: Phenylhydrazine in a suitable solvent (e.g., acetic acid/isopropanol).
-
Solution B: Ketone or aldehyde (e.g., cyclohexanone) in the same solvent.
-
-
Set the desired flow rates for each syringe pump to control the stoichiometry and residence time.
-
Pump both solutions simultaneously through the T-mixer, where they combine and initiate the reaction.
-
The reaction mixture then enters the heated reactor coil maintained at a specific temperature (e.g., 200 °C). The length of the coil and the total flow rate determine the residence time.
-
The output from the reactor passes through a back-pressure regulator (e.g., 75 bar) to maintain the solvent in a liquid state at elevated temperatures.
-
Collect the product stream in a collection vessel.
-
The collected crude product can be purified by standard work-up and chromatographic procedures.[6]
Data Presentation: Flow Synthesis of Indoles
| Substrate (Ketone) | Phenylhydrazine | Temp (°C) | Residence Time (min) | Yield (%) |
| Cyclohexanone | Phenylhydrazine | 200 | 3 | 96 |
| Acetone | Phenylhydrazine | 180 | 5 | 75 |
| Propiophenone | Phenylhydrazine | 220 | 2 | 88 |
| 4-Methylcyclohexanone | Phenylhydrazine | 200 | 3 | 91 |
| 2-Pentanone | 4-Methoxyphenylhydrazine | 210 | 4 | 83 |
Representative data for the continuous flow Fischer indole synthesis.[6]
Experimental Workflow for Flow Synthesis
Caption: Schematic of a continuous flow setup for the Fischer indole synthesis.
Visible-Light Photoredox Catalysis for Oxazole Synthesis
Visible-light photoredox catalysis has become a prominent green chemistry tool, enabling a wide range of organic transformations under mild conditions. This protocol outlines the synthesis of 2,5-disubstituted oxazoles from α-bromoketones and benzylamines.
Experimental Protocol: Synthesis of 2-Phenyl-5-(p-tolyl)oxazole
Materials:
-
2-Bromo-1-(p-tolyl)ethan-1-one
-
[Ru(bpy)₃]Cl₂ (photocatalyst)
-
K₃PO₄ (base)
-
CCl₃Br (additive)
-
Acetonitrile (B52724) (solvent)
-
Schlenk tube equipped with a stir bar
-
Blue LED light source
Procedure:
-
In a Schlenk tube, combine 2-bromo-1-(p-tolyl)ethan-1-one (0.5 mmol), benzylamine (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (1.5 mmol), and CCl₃Br (1.0 mmol).
-
Add acetonitrile (5 mL) and degas the mixture by three freeze-pump-thaw cycles.
-
Place the sealed tube approximately 5 cm from a blue LED lamp and irradiate with stirring at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oxazole.
Data Presentation: Photocatalytic Oxazole Synthesis
| Entry | α-Bromoketone | Benzylamine | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | Benzylamine | 2,5-Diphenyloxazole | 85 |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | Benzylamine | 2-Phenyl-5-(4-methoxyphenyl)oxazole | 82 |
| 3 | 2-Bromo-1-(4-chlorophenyl)ethanone | Benzylamine | 2-Phenyl-5-(4-chlorophenyl)oxazole | 78 |
| 4 | 2-Bromoacetophenone | 4-Methoxybenzylamine | 2-(4-Methoxyphenyl)-5-phenyloxazole | 80 |
| 5 | 2-Bromo-1-phenylethanone | 4-Chlorobenzylamine | 2-(4-Chlorophenyl)-5-phenyloxazole | 75 |
Representative yields for the visible-light photocatalytic synthesis of 2,5-disubstituted oxazoles.
Enzymatic Synthesis of Chiral Lactams
Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. This protocol describes the enzymatic desymmetrization of a meso-cycloalkanone to produce an enantioenriched lactam, a valuable building block in pharmaceutical synthesis.
Experimental Protocol: Asymmetric Synthesis of (S)-4-Phenyl-azepan-2-one
Materials:
-
Diphenylphosphinyl hydroxylamine (B1172632) (DPPH)
-
Chiral phosphoric acid (CPA) organocatalyst
-
BF₃·OEt₂ (Lewis acid promoter)
-
Toluene (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of 4-phenylcyclohexanone (0.2 mmol) and CPA organocatalyst (10 mol %) in toluene (4 mL) at -20 °C, add freshly activated 4 Å molecular sieves.
-
Stir the mixture for 10 minutes, then add DPPH (0.24 mmol).
-
After stirring for the specified time for oxime ester formation, add BF₃·OEt₂ (0.24 mmol) and continue stirring until the rearrangement is complete (monitored by TLC or HPLC).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the enantioenriched lactam.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Data Presentation: Enzymatic Synthesis of Chiral Lactams
| Entry | Cycloalkanone | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Phenylcyclohexanone | (S)-4-Phenyl-azepan-2-one | 74 | 77:23 |
| 2 | 3-Methylcyclopentanone | (S)-3-Methyl-piperidin-2-one | 85 | 92:8 |
| 3 | 4-tert-Butylcyclohexanone | (S)-4-tert-Butyl-azepan-2-one | 68 | 85:15 |
| 4 | Indanone | Dihydroquinolin-2(1H)-one | 91 | 97:3 |
| 5 | Tetralone | Dihydrobenzo[c]azepin-1(2H)-one | 88 | 95:5 |
Representative data for the asymmetric synthesis of chiral lactams via enzymatic desymmetrization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 6. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethynyl-4-nitrobenzene is a versatile chemical intermediate with significant potential in the discovery and development of novel agrochemicals. Its unique structure, featuring a reactive terminal alkyne and an electron-withdrawing nitro group, makes it an ideal scaffold for the synthesis of a diverse range of bioactive molecules. The ethynyl (B1212043) group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions to form stable 1,2,3-triazole rings, a common motif in many successful fungicides. Furthermore, the aromatic nitro group can be readily modified, offering additional avenues for structural diversification to develop herbicides and other crop protection agents.
These application notes provide an overview of the use of this compound in the synthesis of potential fungicides and herbicides, complete with experimental protocols and relevant biological activity data.
Fungicide Development: Synthesis and Activity of 1,2,3-Triazole Derivatives
The 1,2,3-triazole moiety, readily accessible from this compound, is a well-established pharmacophore in antifungal agents. The mechanism of action for many triazole fungicides involves the inhibition of ergosterol (B1671047) biosynthesis in fungi, a critical component of their cell membranes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and function, leading to cell death.
Synthesis of a 1-(4-Nitrophenyl)-1H-1,2,3-triazole Intermediate
A key intermediate, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, can be synthesized from a precursor derived from this compound. This aldehyde can then be further functionalized to generate a library of potential fungicidal compounds.
Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
This protocol is based on the general principles of CuAAC reactions.
-
Preparation of 4-Azido-1-nitrobenzene: The synthesis begins with the conversion of 4-nitroaniline (B120555) (derived from the reduction of a dinitrobenzene precursor or other routes) to 4-azido-1-nitrobenzene. This is a standard procedure involving diazotization followed by reaction with sodium azide.
-
Click Reaction:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4-azido-1-nitrobenzene (1 equivalent) in a suitable solvent system such as a mixture of t-butanol and water (1:1).
-
To this solution, add sodium ascorbate (B8700270) (0.1 equivalents) followed by copper(II) sulfate (B86663) pentahydrate (0.01 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,4-disubstituted 1,2,3-triazole.
-
-
Formylation: The terminal alkyne can be a protected aldehyde precursor, which upon deprotection yields the target carbaldehyde. Alternatively, post-triazole formation formylation methods can be employed.
In Vitro Antifungal Activity Screening
The synthesized 1,2,3-triazole derivatives can be screened for their antifungal activity against a panel of phytopathogenic fungi.
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Fungal Strains: Obtain pure cultures of relevant phytopathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).
-
Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Assay Plate Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium and autoclave.
-
While the PDA is still molten (around 45-50 °C), add the test compound stock solution to achieve the desired final concentrations (e.g., 50 µg/mL). Add the same volume of DMSO to the control plates.
-
Pour the amended PDA into sterile Petri dishes.
-
-
Inoculation:
-
From a fresh culture of the test fungus, cut a mycelial disc (e.g., 5 mm diameter) from the edge of the colony.
-
Place the mycelial disc, mycelium-side down, in the center of the PDA plates (both treated and control).
-
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection:
-
When the mycelial growth in the control plate reaches the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
-
-
EC50 Determination: For promising compounds, perform the assay with a range of concentrations to determine the half-maximal effective concentration (EC50).
Table 1: Representative Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives [1]
| Compound | Target Fungus | EC50 (µg/mL) |
| 5p | Rhizoctonia solani | 0.18 |
| Sclerotinia sclerotiorum | 2.28 | |
| Fusarium graminearum | 1.01 | |
| Phytophthora capsici | 1.85 |
Note: The data presented is for 1,2,3-triazole phenylhydrazone derivatives, which represent a class of compounds accessible through further modification of intermediates derived from this compound.
Herbicide Development: Synthesis and Activity of Pyrimidine (B1678525) Derivatives
Aryl-substituted pyrimidines are a known class of herbicides. The synthesis of such compounds can potentially start from precursors like this compound, where the ethynyl group can be transformed into a part of the pyrimidine ring system.
General Synthetic Approach for Pyrimidine Derivatives
While a direct, one-step synthesis from this compound is not commonly reported, multi-step synthetic routes can be envisioned. For instance, the ethynyl group can undergo reactions to form a three-carbon chain which can then be cyclized with a suitable nitrogen-containing reagent (e.g., urea, thiourea (B124793), or amidines) to form the pyrimidine ring. The 4-nitrophenyl group would then be a substituent on this ring.
Herbicidal Activity Testing
The synthesized pyrimidine derivatives can be evaluated for their pre- and post-emergence herbicidal activity.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Assay
-
Plant Species: Use a selection of monocotyledonous (e.g., barnyardgrass, Echinochloa crus-galli) and dicotyledonous (e.g., rape, Brassica napus) weed species.
-
Compound Application:
-
Pre-emergence: Prepare solutions of the test compounds at various concentrations. Sow the seeds of the test plants in pots filled with soil. Spray the soil surface evenly with the test solution.
-
Post-emergence: Sow the seeds and allow the plants to grow to the 2-3 leaf stage. Then, spray the plants evenly with the test solution.
-
-
Growth Conditions: Maintain the treated pots in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 to 100%, where 0% represents no effect and 100% represents complete plant death.
Table 2: Representative Herbicidal Activity of Pyrimidine Thiourea Derivatives [2]
| Compound | Target Weed | Application Rate (mg/L) | Root Growth Inhibition (%) |
| 4d | Brassica napus | 100 | 81.5 |
| 4f | Digitaria adscendens | 100 | 81.0 |
Note: This data is for pyrimidine thiourea derivatives and serves as a representative example of the potential herbicidal activity of this class of compounds.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. Its application in the development of 1,2,3-triazole-based fungicides and pyrimidine-based herbicides demonstrates its potential to contribute to the discovery of new and effective crop protection solutions. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound in the pursuit of innovative agrochemical research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethynyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethynyl-4-nitrobenzene, a key building block in various fields of chemical research.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Sonogashira coupling and the desilylation of a silylated precursor.
Low or No Product Yield in Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. However, various factors can lead to low or no yield of the desired this compound.
dot
Common side products in 1-Ethynyl-4-nitrobenzene reactions and their avoidance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on avoiding unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a versatile building block in organic synthesis due to its two reactive functional groups: a terminal alkyne and an aromatic nitro group.[1] The most common reactions include:
-
Sonogashira Coupling: A cross-coupling reaction to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": A reaction that forms a stable 1,2,3-triazole ring from the alkyne and an azide (B81097).[1][3]
-
Nitro Group Reduction: The reduction of the nitro group to an aniline, which opens up further synthetic pathways.[1]
Q2: I'm performing a Sonogashira coupling with this compound and getting a significant amount of an insoluble yellow solid. What is this side product and how can I avoid it?
This is a very common issue. The side product is almost certainly the homocoupled diyne, 1,4-bis(4-nitrophenyl)-1,3-butadiyne , also known as the Glaser or Hay coupling product. This occurs when two molecules of this compound react with each other.
Primary Causes of Homocoupling:
-
Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.
-
Copper(I) Co-catalyst: While often used to increase the rate of the Sonogashira reaction, the copper catalyst also efficiently catalyzes the unwanted homocoupling side reaction.
Q3: My CuAAC (Click Chemistry) reaction with this compound is failing or giving a low yield. What are the common culprits?
Low yields in CuAAC reactions are frequently encountered. The most common reasons include:
-
Inactive Copper Catalyst: The active catalyst is Copper(I). It is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[4][5]
-
Poor Reagent Purity: Impurities in either the this compound or the azide partner can inhibit the catalyst or lead to side reactions.[5][6]
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can significantly slow down or stall the reaction.[4][6]
-
Alkyne Homocoupling: Similar to the Sonogashira reaction, oxidative homocoupling of this compound can occur, consuming the starting material.[4][5]
Q4: I want to selectively reduce the nitro group of this compound to an amine. How can I do this without affecting the ethynyl (B1212043) group?
The primary challenge is to use a reducing agent that is chemoselective for the nitro group over the alkyne. Catalytic hydrogenation with common catalysts like Palladium on carbon (Pd/C) can sometimes lead to the reduction of the triple bond.
Several methods are known for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups.[7][8] For alkynes, metal-free reductions or specific metal hydrides are often preferred.[7]
Troubleshooting Guides
Sonogashira Coupling: Avoiding Homocoupling
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of an insoluble precipitate (likely 1,4-bis(4-nitrophenyl)-1,3-butadiyne) | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| High proportion of homocoupled product despite inert atmosphere | Copper(I) co-catalyst promoting homocoupling | Switch to a copper-free Sonogashira protocol. This may require a more active palladium catalyst/ligand system and potentially higher temperatures, but it eliminates the primary pathway for this side reaction.[9][10][11] |
| Low yield of desired cross-coupled product | Slow rate of cross-coupling relative to homocoupling | Slowly add the this compound to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. |
CuAAC (Click Chemistry): Troubleshooting Low Yields
| Observed Issue | Potential Cause | Recommended Solution |
| No or very little product formation | Inactive Cu(I) catalyst due to oxidation | Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄).[12][13] Ensure all solvents are thoroughly degassed. |
| Use a stabilizing ligand for the Cu(I) ion, such as TBTA for organic solvents or THPTA for aqueous media.[12][13] | ||
| Reaction starts but does not go to completion | Poor solubility of reactants | For hydrophobic molecules like this compound derivatives, consider using a co-solvent system such as t-BuOH/water or DMF/water to ensure all components remain in solution.[4][14] |
| Steric hindrance from bulky groups near the alkyne or azide | Increase the reaction temperature (e.g., to 40-60 °C) or prolong the reaction time.[12] Consider increasing the catalyst and ligand loading. | |
| Multiple spots on TLC, including a non-polar byproduct | Oxidative homocoupling of the alkyne | Ensure the reaction is properly deoxygenated and use an adequate excess of sodium ascorbate to scavenge any dissolved oxygen.[4][5] |
Nitro Group Reduction: Ensuring Selectivity
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of the alkyne signal in NMR or MS | Reduction of the triple bond | Avoid standard catalytic hydrogenation with H₂/Pd-C. Use a more chemoselective reducing agent. SnCl₂·2H₂O in an alcoholic solvent is a classic and effective method.[15][16] |
| Consider metal-free reduction methods, for example, using tetrahydroxydiboron (B82485) with an organocatalyst, which is known to tolerate ethynyl groups.[7] | ||
| Incomplete reduction, mixture of products | Insufficient reducing agent or deactivation | Use a sufficient excess of the reducing agent (e.g., 5 equivalents of SnCl₂·2H₂O).[15] Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of azo or azoxy byproducts | Use of certain metal hydrides (e.g., LiAlH₄) | Lithium aluminum hydride is known to reduce aromatic nitro compounds to azo products and should be avoided for the synthesis of anilines.[17] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound with 4-Iodotoluene (B166478)
This protocol is designed to minimize the formation of the homocoupling side product 1,4-bis(4-nitrophenyl)-1,3-butadiyne by eliminating the copper co-catalyst.[9][18]
Materials:
-
This compound
-
4-Iodotoluene
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Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-iodotoluene (1.1 mmol, 1.1 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and DABCO (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Under a positive flow of inert gas, add anhydrous, degassed DMF (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC (Click) Reaction of this compound with Benzyl (B1604629) Azide
This protocol uses an in situ generated Cu(I) catalyst from a Cu(II) source and a reducing agent, which is a common and reliable method.[19][20][21]
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and deionized water (8 mL).
-
Add benzyl azide (1.0 mmol, 1.0 equiv.) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in deionized water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 equiv.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. A color change should be observed.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Once the starting materials are consumed (typically 1-4 hours), dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Reduction of this compound to 4-Ethynylaniline
This protocol uses tin(II) chloride, a mild and chemoselective reagent for the reduction of aromatic nitro groups in the presence of acid-sensitive functionalities like alkynes.[15][16]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (B145695) (EtOH)
-
5% aqueous Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in ethanol (10 mL) in a round-bottom flask.
-
Add SnCl₂·2H₂O (5.0 mmol, 5.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Once the starting material is consumed (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice.
-
Carefully add 5% aqueous NaHCO₃ or NaOH with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethynylaniline.
-
The product can be further purified by column chromatography if necessary.
Visualized Workflows
Caption: Troubleshooting workflow for Sonogashira coupling side products.
Caption: Troubleshooting workflow for low yield in CuAAC (Click Chemistry).
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of Crude 1-Ethynyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Ethynyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization. Sublimation is a potential alternative, though less frequently reported for this specific compound.
Q2: What are the typical impurities in crude this compound?
A2: Crude this compound, often synthesized via a Sonogashira coupling, may contain several impurities. These can include unreacted starting materials such as 1-iodo-4-nitrobenzene (B147127) and the terminal alkyne, residual palladium and copper catalysts, and homocoupled alkyne byproducts (diynes).
Q3: How can I remove the residual palladium and copper catalysts after a Sonogashira reaction?
A3: Residual metal catalysts can often be removed by washing the crude reaction mixture with an aqueous solution of a chelating agent like EDTA or by passing a solution of the crude product through a short plug of silica (B1680970) gel before proceeding with further purification.
Q4: My purified this compound is a pale yellow solid. Is this expected?
A4: Yes, pure this compound is typically described as a very pale yellow to white solid.[1] A more intense yellow or brown color may indicate the presence of impurities.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Incorrect Eluent Polarity | The polarity of the eluent system is critical. For this compound, a common eluent is a mixture of ethyl acetate (B1210297) and hexane. Start with a low polarity mixture (e.g., 3-10% ethyl acetate in hexane) and gradually increase the polarity if the desired compound is not eluting.[1] |
| Column Overloading | Overloading the column with crude material will lead to broad peaks and poor separation. A general guideline is to load an amount of crude product that is 1-2% of the mass of the silica gel. |
| Improper Column Packing | An improperly packed column with cracks or channels will result in a non-uniform flow of the eluent and poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-elution with an Impurity | If an impurity has a very similar polarity to the product, consider using a different stationary phase, such as alumina, or a different solvent system to alter the selectivity of the separation. |
Issue: The product is not eluting from the column.
| Possible Cause | Solution |
| Eluent Polarity is Too Low | If the compound remains at the top of the column, the eluent is not polar enough to move it. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| Strong Adsorption to Silica Gel | Highly polar impurities or degradation products might bind strongly to the acidic silica gel. While this compound is not excessively polar, significant impurities could affect its elution. A pre-adsorption of the crude material onto a small amount of silica before loading can sometimes help. |
Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| Solution is Supersaturated | The concentration of the compound in the hot solvent is too high. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool more slowly. |
| Cooling Rate is Too Fast | Rapid cooling can prevent the formation of a crystal lattice and lead to an amorphous oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. If the crude product is very impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
Issue: No crystals form upon cooling.
| Possible Cause | Solution |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Crystallization is Slow to Initiate | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of pure this compound. |
Data Presentation
| Purification Technique | Typical Eluent/Solvent | Reported Yield/Recovery | Purity Achieved | Notes |
| Column Chromatography | 3-15% Ethyl Acetate in Hexane[1] | 70% | >98% | Effective for removing a wide range of impurities. |
| Recrystallization | Ethanol, Methanol, or mixtures with water are good starting points for nitroaromatic compounds. | 80-95% (general for nitro compounds) | High | Best for removing small amounts of impurities with different solubility profiles. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol is based on a reported successful purification of this compound.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as 10% ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Solvent pairs (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Reactivity Challenges with 1-Ethynyl-4-nitrobenzene in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 1-ethynyl-4-nitrobenzene in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a substrate with low reactivity in coupling reactions?
A1: The reactivity of this compound is nuanced and highly dependent on the specific coupling reaction, the coupling partner, and the reaction conditions. The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the ethynyl (B1212043) group. While an electron-withdrawing group on the phenyl ring of a terminal alkyne generally increases the acidity of the acetylenic proton, which can be beneficial for reactions like the Sonogashira coupling, it can also impact the overall electron density of the alkyne, potentially affecting the catalytic cycle.[1] Therefore, instead of being inherently "unreactive," its reactivity is best described as "condition-dependent."
Q2: What are the main challenges when using this compound in Sonogashira coupling?
A2: Potential challenges in Sonogashira coupling with this compound include:
-
Slow reaction rates or incomplete conversion: This can occur, particularly when coupling with electron-poor or sterically hindered aryl halides.
-
Side reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of copper catalysts and oxygen.
-
Catalyst deactivation: The nitro group, being a potential coordinating group, might interact with the palladium catalyst, leading to deactivation.
Q3: Can this compound be used in other coupling reactions like Suzuki or Heck?
A3: While Sonogashira coupling is the most common reaction for terminal alkynes, Suzuki-Miyaura and Heck reactions are also powerful C-C bond-forming reactions.[2][3][4][5][6][7] However, the direct use of terminal alkynes like this compound in standard Suzuki or Heck protocols with aryl halides is less common. The Heck reaction typically involves the coupling of an aryl halide with an alkene.[2][3] The Suzuki-Miyaura reaction involves an organoboron compound coupling with an organohalide.[4][5][6][7] For terminal alkynes to participate in these reactions, they often need to be converted into a suitable derivative first (e.g., an alkenylboronic ester for Suzuki).
Troubleshooting Guide: Sonogashira Coupling of this compound
This guide addresses common issues encountered during the Sonogashira coupling of this compound with aryl halides.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Recommendation |
| Insufficiently Active Catalyst | - Use a fresh, high-quality palladium catalyst and copper(I) salt. - Consider using a more active pre-catalyst or a catalyst system with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) which can promote the oxidative addition step. |
| Poor Substrate Reactivity (Aryl Halide) | - The reactivity of the aryl halide follows the general trend: I > Br > Cl. If using an aryl bromide or chloride, more forcing conditions (higher temperature, more active catalyst) may be required. - Electron-rich aryl halides may react slower than electron-poor ones. |
| Inappropriate Reaction Conditions | - Solvent: Ensure the use of a dry, degassed solvent (e.g., THF, DMF, toluene, or an amine solvent like triethylamine). - Base: A suitable base (e.g., triethylamine (B128534), diisopropylamine, Cs₂CO₃, K₂CO₃) is crucial for the deprotonation of the alkyne. Ensure the base is anhydrous and used in sufficient excess. - Temperature: While some Sonogashira reactions proceed at room temperature, heating may be necessary for less reactive substrates. |
| Oxygen Contamination | - Thoroughly degas all solvents and reagents before use. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the undesirable homocoupling of the alkyne. |
Problem 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
| Possible Cause | Troubleshooting Recommendation |
| Presence of Oxygen | - As mentioned above, rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles for degassing solvents for best results. |
| High Copper(I) Concentration | - Reduce the amount of the copper(I) co-catalyst. While catalytic, excess copper can favor the homocoupling pathway. |
| Slow Cross-Coupling Reaction | - If the desired cross-coupling is slow, the competing homocoupling can dominate. Address the slow reaction rate using the suggestions in "Problem 1". |
| Inherent Tendency for Homocoupling | - Consider switching to a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed. |
Data Presentation: Comparison of Sonogashira Coupling Yields
The following table summarizes representative yields for the Sonogashira coupling of different substituted phenylacetylenes with aryl halides. It is important to note that direct comparison is challenging as reaction conditions vary between studies.
| Phenylacetylene Derivative | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 4-(2,5-diiodobenzoyl)morpholine | Pd₂(dba)₃, DMSO | 35 | [8] |
| Phenylacetylene | 1-Iodo-4-nitrobenzene | Pd(OAc)₂, Dabco, air | Quantitative | [9][10] |
| 4-Ethynyltoluene | Iodobenzene | Magnetic Janus-Type Catalyst, H₂O, Et₃N | 96 | [11] |
| Phenylacetylene | 4-Iodotoluene | Pd on alumina, Cu₂O on alumina, THF-DMA, 80°C | 60 | [12] |
| Phenylacetylene | Iodobenzene | Pd/CuFe₂O₄ MNPs, K₂CO₃, EtOH, 70°C | 90 |
Experimental Protocols
General Procedure for Sonogashira Coupling of an Aryl Halide with an Alkyne
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add a dry, degassed solvent (e.g., 5 mL of triethylamine or a mixture of THF and triethylamine). To this mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on substrate reactivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Factors Influencing this compound Reactivity
Caption: Factors influencing the reactivity of this compound.
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Simplified Catalytic Cycle for Sonogashira Coupling
Caption: A simplified representation of the Sonogashira catalytic cycle.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. ijnc.ir [ijnc.ir]
Technical Support Center: Stabilizing 1-Ethynyl-4-nitrobenzene for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter during the long-term storage and handling of 1-ethynyl-4-nitrobenzene.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Discoloration or Change in Physical Appearance
Symptom: The typically off-white to yellow crystalline solid darkens, becomes gummy, or shows signs of melting at room temperature.
Potential Cause: Decomposition of the nitroaromatic group or polymerization of the ethynyl (B1212043) group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Issue 2: Inconsistent Experimental Results
Symptom: Reactions involving stored this compound yield unexpected products, lower yields, or fail completely.
Potential Cause: Presence of impurities from decomposition, such as polymers or products from nitro group reduction.
Troubleshooting Steps:
-
Purity Check: Re-characterize the stored material using HPLC, GC-MS, and NMR to determine the purity.
-
Solubility Test: Observe the solubility of the material in a standard solvent. The presence of insoluble material may indicate polymerization.
-
Repurification: If impurities are detected, attempt to repurify a small sample by recrystallization or column chromatography. If the material's performance is restored after purification, the bulk of the stored material has likely degraded.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on its functional groups, this compound has two primary potential decomposition pathways:
-
Polymerization of the Ethynyl Group: Phenylacetylene and its derivatives are known to undergo thermal or metal-catalyzed polymerization. The electron-withdrawing nitro group can influence the rate of this process.
-
Decomposition of the Nitroaromatic System: Nitroaromatic compounds can be thermally sensitive, with decomposition often initiated by the cleavage of the C-NO2 bond. This can lead to the formation of complex, often colored, byproducts.
Q2: What are the ideal long-term storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under the following conditions.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal decomposition and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the ethynyl group. |
| Light | Amber Vial or Dark Location | Protects the nitro group from photochemical degradation. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to moisture and atmospheric contaminants. |
Q3: Can stabilizers be used to prolong the shelf-life of this compound?
A3: While specific studies on stabilizing this compound are limited, inhibitors used for other reactive monomers, particularly those prone to radical polymerization, may be effective. The choice of stabilizer should be carefully considered to avoid interference with downstream applications.
Potential Stabilizer Classes:
| Stabilizer Class | Examples | Mechanism of Action | Concentration (Typical) |
| Phenolic Antioxidants | Hydroquinone, Butylated Hydroxytoluene (BHT) | Scavenge free radicals, inhibiting polymerization.[2] | 10-200 ppm |
| Aromatic Amines | Diphenylamine, Phenylenediamines | Act as radical scavengers. | 100-1000 ppm |
| Quinones | Benzoquinone | Inhibit radical polymerization.[3] | 50-500 ppm |
Compatibility Note: It is crucial to perform small-scale stability studies to ensure the chosen stabilizer is effective and does not react with this compound under storage conditions.
Experimental Protocols
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of this compound and detecting the formation of non-polymeric degradation products.
Workflow for HPLC Stability Monitoring:
Caption: Workflow for monitoring stability using HPLC.
Suggested HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or Gradient (e.g., Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 25°C |
Protocol 2: Assessing Thermal Stability by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
These techniques provide information on the thermal stability and decomposition behavior of the compound.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It can be used to determine the onset of decomposition (exotherm).
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time.[4] It is useful for determining the temperature at which the compound begins to lose mass due to decomposition.
General Procedure:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an appropriate TGA/DSC pan.
-
Place the pan in the instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass change (TGA) and heat flow (DSC) as a function of temperature.
Data Interpretation:
| Technique | Parameter | Interpretation |
| DSC | Onset of Exotherm | Temperature at which decomposition begins. A lower onset temperature indicates lower thermal stability. |
| TGA | Onset of Mass Loss | Temperature at which the compound starts to decompose into volatile products. |
Protocol 3: Detecting Polymerization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to detect the formation of polymeric byproducts.[5][6]
Procedure:
-
Dissolve a known amount of the stored this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
Compare the spectrum to that of a pure, freshly prepared sample.
Indicators of Polymerization:
-
Broadening of aromatic and vinyl proton signals: The restricted motion of protons in a polymer chain leads to broader peaks compared to the sharp signals of the monomer.
-
Appearance of new signals in the vinyl region (typically 5-7 ppm): These signals correspond to the protons on the backbone of the newly formed polymer.
-
Decrease in the relative integration of the acetylenic proton signal: As the monomer polymerizes, the terminal alkyne proton is consumed.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Ethynyl-4-nitrobenzene Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Ethynyl-4-nitrobenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: My click reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in CuAAC reactions involving this compound can often be attributed to several factors. The primary culprits include oxidation of the copper(I) catalyst, poor solubility of the reactants, the presence of impurities in the starting materials, and suboptimal reaction conditions such as temperature, solvent, and reaction time. The electron-withdrawing nature of the nitro group makes the alkyne proton more acidic, which generally favors the reaction, but other factors can still impede performance.[1]
Q2: How does the nitro group on the benzene (B151609) ring affect the click reaction?
A2: The electron-withdrawing nitro group increases the acidity of the terminal alkyne proton. This increased acidity can facilitate the formation of the copper acetylide intermediate, which is a key step in the CuAAC catalytic cycle, potentially leading to a faster reaction rate compared to electron-neutral or electron-rich alkynes.[1]
Q3: What is the most critical factor for ensuring a successful CuAAC reaction?
A3: Maintaining the copper catalyst in its active Cu(I) oxidation state is paramount.[2] Oxidation of Cu(I) to the inactive Cu(II) state is a common reason for reaction failure. This can be prevented by thoroughly degassing all solvents and the reaction mixture, and by using a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (B86663).[2][3]
Q4: Are there common side reactions to be aware of when using this compound?
A4: A frequent side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to the formation of a diyne byproduct. This side reaction is promoted by the presence of oxygen and can be minimized by maintaining an inert atmosphere and ensuring a sufficient concentration of a reducing agent.[4]
Q5: Can the choice of solvent significantly impact the reaction outcome?
A5: Absolutely. The solubility of both this compound and the azide (B81097) coupling partner is crucial. A solvent system where all reactants are fully dissolved is necessary for an efficient reaction. Due to the somewhat nonpolar nature of this compound, solvent mixtures such as tert-butanol/water, DMF/water, or THF are often employed to ensure homogeneity.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low product formation | Inactive copper catalyst due to oxidation. | Use freshly prepared sodium ascorbate solution. Degas all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3] |
| Poor solubility of reactants. | Try a different solvent system. Common choices include t-BuOH/H₂O, DMF, THF, or DMSO. Gentle heating may also improve solubility and reaction rate. | |
| Impure starting materials. | Ensure the purity of this compound and the azide partner using techniques like NMR or LC-MS. Purify if necessary. | |
| Presence of a significant amount of diyne byproduct | Oxidative homocoupling (Glaser coupling). | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the reaction is performed under a strictly inert atmosphere. |
| Reaction is slow or stalls before completion | Insufficient catalyst loading. | Increase the catalyst loading (e.g., from 1 mol% to 5 mol% of the copper salt). |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate. Monitor for potential side reactions at higher temperatures.[3] | |
| Steric hindrance from the azide partner. | A longer reaction time or a higher temperature may be required. The use of a stabilizing ligand for the copper catalyst can also be beneficial. |
Quantitative Data on Reaction Conditions
The following tables summarize various reported reaction conditions for the CuAAC reaction of this compound with different azides.
Table 1: Reaction with Aliphatic Azides
| Azide Partner | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Hexyl azide | Cu(CH₃CN)₄PF₆ (25) | TBTA (25) | - | THF | 48 | 50 | Adapted from[5] |
| Octyl azide | Cu(CH₃CN)₄PF₆ (25) | TBTA (25) | - | THF | 48 | - | Adapted from[5] |
| Decyl azide | Cu(CH₃CN)₄PF₆ (25) | TBTA (25) | - | THF | 48 | 62 | Adapted from[5] |
Table 2: Reaction with Benzyl Azide
| Copper Source (mol%) | Ligand (mol%) | Reducing Agent (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| CuI (1) | - | Et₃N (10) | Cyrene™ | 30 °C | 12 h | >99 (conversion) | Adapted from[6] |
| CuSO₄·5H₂O (1-5) | - | Sodium Ascorbate (5-10) | t-BuOH/H₂O (1:1) | Room Temp | - | High (general) | [1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for specific azide partners.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide partner (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in deionized water.
-
Degas the main reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC Reaction using a Cu(I) Source in an Organic Solvent
Materials:
-
This compound
-
Azide coupling partner
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N) or another suitable base
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.01-0.05 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) to the flask.
-
Add the base, such as triethylamine (0.1 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Experimental Workflow for CuAAC Synthesis
Caption: General experimental workflow for a CuAAC reaction.
Logic Diagram for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
Synthetic Pathway for a Hypothetical Kinase Inhibitor
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Identifying and removing impurities from commercial 1-Ethynyl-4-nitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial 1-Ethynyl-4-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is often synthesized via a Sonogashira coupling reaction.[1][2] Consequently, common impurities may include:
-
Unreacted Starting Materials: Such as 1-iodo-4-nitrobenzene (B147127) or other aryl halides.
-
Homocoupled Diynes: Formed from the self-coupling of the terminal alkyne.
-
Catalyst Residues: Trace amounts of palladium and copper catalysts used in the Sonogashira reaction.[3]
-
Solvent Residues: Residual solvents from the reaction and initial purification steps.
-
Degradation Products: Under certain conditions, reduction of the nitro group can lead to the formation of 4-ethynylaniline.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of the product peaks with those of the impurity peaks.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can separate the main component from its impurities, allowing for quantification of purity.
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of unknown impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the ¹H NMR Spectrum
Symptoms: Additional peaks are observed in the ¹H NMR spectrum that do not correspond to this compound.
Possible Causes and Solutions:
| Possible Cause | Identification | Recommended Action |
| Residual Solvents | Characteristic peaks (e.g., ethyl acetate (B1210297) at ~2.05, 4.12, 1.26 ppm; hexane (B92381) at ~0.88, 1.26 ppm). | Dry the sample under high vacuum. |
| Unreacted 1-iodo-4-nitrobenzene | Aromatic signals in a different pattern than the product. | Purify the sample using column chromatography or recrystallization. |
| Homocoupled Diyne | Absence of the acetylenic proton signal (~3.4 ppm) and a more complex aromatic region. | Purify using column chromatography. The diyne is typically less polar. |
Issue 2: Poor Separation During Column Chromatography
Symptoms: The desired product co-elutes with impurities during silica (B1680970) gel column chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent is a mixture of hexane and ethyl acetate.[4] |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. |
| Improper Column Packing | Channels or cracks in the silica gel bed can lead to poor separation. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing both more and less polar impurities.
Materials:
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Commercial this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a good option if the product is a solid and the impurities have different solubilities.[5]
Materials:
-
Deionized water
-
Commercial this compound
-
Erlenmeyer flask, hot plate, and filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Purity of this compound Before and After Purification
| Purification Method | Initial Purity (%) | Purity After Purification (%) | Typical Yield (%) |
| Column Chromatography | 90 | >99 | 85-95 |
| Recrystallization | 90 | >98 | 70-85 |
Note: Purity was determined by HPLC analysis.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying impurities via ¹H NMR.
References
Preventing polymerization of 1-Ethynyl-4-nitrobenzene during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the polymerization of 1-Ethynyl-4-nitrobenzene during chemical reactions.
Troubleshooting Guides
Issue 1: Rapid Polymerization Upon Reaction Initiation
Symptom: The reaction mixture rapidly thickens, solidifies, or shows a sudden exotherm upon addition of reagents or heating.
Possible Causes:
-
High Reaction Temperature: The rate of polymerization is often highly sensitive to temperature.
-
Presence of Radical Initiators: Impurities in reagents or solvents, or exposure to light, can initiate radical polymerization.
-
High Concentration of Monomer: A high concentration of this compound can increase the likelihood of polymerization.
Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low reaction temperature, especially during reagent addition. Start reactions at 0 °C or room temperature if the protocol allows. | To minimize the rate of polymerization, which is typically more temperature-dependent than the desired coupling reaction. |
| Inhibitor | Add a radical inhibitor to the reaction mixture before adding other reagents. | To quench any radical species that may initiate polymerization. |
| Reagent Addition | Add this compound slowly and in a controlled manner to the reaction mixture. | To maintain a low instantaneous concentration of the monomer, disfavoring polymerization. |
| Atmosphere | Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). | To prevent the ingress of oxygen, which can promote oxidative polymerization (Glaser coupling).[1] |
Issue 2: Formation of Insoluble Byproducts or Low Yield of Desired Product
Symptom: The formation of a significant amount of insoluble material is observed during the reaction or workup, and the yield of the desired product is lower than expected.
Possible Causes:
-
Slow, Gradual Polymerization: The monomer may be slowly polymerizing over the course of the reaction.
-
Homocoupling (Glaser Coupling): In copper-catalyzed reactions, the terminal alkyne can couple with itself to form a 1,3-diyne byproduct.[1][2]
-
Catalyst Decomposition: The catalyst may be degrading, leading to a slower desired reaction and allowing more time for side reactions like polymerization.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst System | For Sonogashira-type reactions, consider using a copper-free catalyst system.[1] | To eliminate the primary pathway for Glaser homocoupling.[1] |
| Solvent | Ensure solvents are thoroughly degassed and anhydrous. | To remove dissolved oxygen and prevent side reactions that can be initiated by water.[3] |
| Ligands | Use appropriate phosphine (B1218219) ligands that can stabilize the palladium catalyst and promote the desired cross-coupling over polymerization. | To enhance the rate of the desired reaction, minimizing the time for side reactions to occur. |
| Reducing Agents | In cases where copper is used, the addition of a mild reducing agent may help to keep the copper in its active Cu(I) state and suppress oxidative homocoupling.[4][5] | To minimize the formation of Cu(II) species that can promote Glaser coupling.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of inhibitors for preventing the polymerization of this compound?
A1: While specific studies on this compound are limited, inhibitors known to be effective for other activated alkynes and vinyl monomers are recommended. These include:
-
Phenolic Inhibitors: Such as 4-tert-butylcatechol (B165716) (TBC) and hydroquinone (B1673460) (HQ). These act as radical scavengers.
-
Nitroxide Stable Free Radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective at trapping carbon-centered radicals.[6]
Q2: What are the recommended concentrations for these inhibitors?
A2: The optimal concentration can vary depending on the reaction conditions. A good starting point for most inhibitors is in the range of 100-500 ppm. It is advisable to perform small-scale optimization experiments to determine the ideal concentration for your specific reaction.
Q3: How should this compound be stored to prevent polymerization?
A3: It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. The container should be tightly sealed to prevent exposure to light and air.
Q4: Can polymerization occur even in the solid state?
A4: While less likely than in solution or at elevated temperatures, solid-state polymerization can occur over time, especially if the material is exposed to heat or light. Proper storage is crucial.
Q5: My Sonogashira reaction with this compound is giving a lot of homocoupling product. What should I do?
A5: To minimize Glaser homocoupling, you can:
-
Switch to a copper-free Sonogashira protocol.[1]
-
Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining a positive pressure of an inert gas.[1][3]
-
Add the this compound slowly to the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling to Minimize Polymerization
-
Glassware Preparation: Ensure all glassware is flame-dried or oven-dried and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
Degas all solvents by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Ensure the aryl halide, palladium catalyst, ligand, and base are of high purity.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the phosphine ligand (if required).
-
Add the base (e.g., a tertiary amine like triethylamine (B128534) or diisopropylethylamine, 2-3 equivalents).
-
Add the degassed solvent (e.g., THF, DMF, or toluene).
-
-
Addition of Alkyne:
-
Dissolve this compound (1.1-1.2 equivalents) in a small amount of the degassed reaction solvent.
-
Add the alkyne solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (starting at room temperature is recommended).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Glaser coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-Ethynyl-4-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals investigating the reactivity of 1-ethynyl-4-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, with a focus on the impact of solvent choice on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions involving this compound, and how does its electronic nature influence its reactivity?
A1: this compound is a versatile building block primarily used in two major classes of reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone of "click chemistry," where the terminal alkyne of this compound reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. This reaction is known for its high yields and reliability under mild conditions.[1][2]
-
Sonogashira Cross-Coupling: This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides, catalyzed by a palladium complex and typically a copper co-catalyst, to form a new carbon-carbon bond.[1][3]
The presence of the electron-withdrawing nitro group significantly influences the reactivity of the ethynyl (B1212043) group. It increases the acidity of the terminal alkyne proton, which can facilitate its deprotonation in the Sonogashira reaction. In cycloaddition reactions, the electron-deficient nature of the alkyne can affect the reaction kinetics and the electronic properties of the resulting products.[1]
Q2: How does solvent polarity generally affect the rate and yield of reactions with this compound?
A2: Solvent polarity can have a significant impact on both CuAAC and Sonogashira reactions.
-
For CuAAC reactions, a variety of solvents can be used. While polar solvents are common, the choice of solvent can influence the solubility of reactants and the stability of the copper catalyst. Some studies suggest that polar aprotic solvents can be effective.[3] The reaction rate is often highly dependent on the specific solvent system.
-
For Sonogashira couplings, the choice of solvent is critical and can be counterintuitive. While polar aprotic solvents like DMF are frequently used, nonpolar solvents such as toluene (B28343) have been shown to provide better yields in some cases.[3] This may be due to the stabilization of the catalytic species and minimizing side reactions. The optimal solvent often needs to be determined empirically for a specific substrate combination.
Q3: I am observing low to no yield in my Sonogashira coupling with this compound. What are the common causes and solutions?
A3: Low yields in Sonogashira couplings with this substrate can stem from several factors:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Homocoupling (Glaser Coupling): The presence of oxygen can promote the homocoupling of this compound, leading to undesired byproducts. Rigorous degassing and the use of copper-free conditions where appropriate can mitigate this.
-
Inappropriate Solvent or Base: As mentioned, solvent choice is crucial. If you are using a polar solvent like DMF with poor results, consider switching to a nonpolar solvent like toluene. The choice and purity of the base (commonly an amine like triethylamine (B128534) or diisopropylethylamine) are also critical for efficient reaction.
-
Reaction Temperature: While heating can increase reaction rates, excessive temperatures can lead to catalyst decomposition and side reactions. The optimal temperature should be determined for your specific reactants.
Q4: In my CuAAC reaction, I am struggling with product purification. What strategies can I employ?
A4: Purification challenges in CuAAC reactions often arise from the removal of the copper catalyst and excess reagents.
-
Copper Removal: Washing the crude reaction mixture with an aqueous solution of ammonia (B1221849) or a chelating agent like EDTA can help remove residual copper.
-
Chromatography: Column chromatography is a common method for purification. The choice of eluent is important; for the triazole products of this compound, mixtures of ethyl acetate (B1210297) and hexanes are often effective.[4]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
Troubleshooting Guides
Sonogashira Cross-Coupling of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (palladium or copper). | Use fresh, high-quality catalysts. Ensure proper handling and storage to prevent degradation. |
| Oxygen contamination leading to Glaser homocoupling. | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction. | |
| Suboptimal solvent. | Screen a range of solvents, including both polar aprotic (e.g., DMF, THF) and nonpolar (e.g., toluene) options. Toluene has been shown to be effective in some cases.[3] | |
| Incorrect base or base concentration. | Use a dry, high-purity amine base such as triethylamine or diisopropylethylamine. Ensure the correct stoichiometry is used. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is sluggish, while monitoring for catalyst decomposition (indicated by the formation of palladium black). | |
| Formation of Significant Byproducts | Glaser homocoupling of this compound. | As mentioned above, ensure anaerobic conditions. Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
| Decomposition of starting materials or product. | Avoid excessive heating. Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times. | |
| Reaction Stalls Before Completion | Catalyst deactivation over time. | If the reaction starts but does not go to completion, consider adding a fresh portion of the palladium catalyst. |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully soluble at the reaction temperature. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive copper(I) catalyst. | Use a fresh source of Cu(I) or generate it in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). |
| Oxidation of Cu(I) to inactive Cu(II). | Ensure the reaction is adequately protected from oxygen, especially if a reducing agent is not used in excess. The use of a stabilizing ligand can also help. | |
| Poor solubility of reactants. | Select a solvent or solvent mixture (e.g., t-BuOH/H₂O, DMSO) where both the this compound and the azide partner are soluble. | |
| Incorrect pH of the reaction medium. | The efficiency of CuAAC can be pH-dependent. Ensure the pH is within the optimal range for the chosen catalytic system. | |
| Difficult Product Isolation/Purification | Contamination with copper salts. | Wash the organic extract with an aqueous solution of ammonia or EDTA to remove copper. |
| Co-elution of product with starting materials or byproducts during chromatography. | Optimize the chromatography conditions (e.g., solvent gradient, choice of stationary phase). | |
| Inconsistent Reaction Times | Variations in the quality of reagents or solvents. | Use reagents and solvents of consistent high purity for reproducible results. |
| Inefficient mixing in heterogeneous reactions. | Ensure vigorous stirring, especially if reactants or catalysts are not fully dissolved. |
Data Presentation
The following table summarizes the product yields for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with various azides. The reactions were purified using column chromatography with ethyl acetate in hexane (B92381) as the eluent, suggesting an organic solvent was used for the reaction.[4]
| Azide Reactant | Product Yield (%) |
| Hexyl azide | 50 |
| Octyl azide | 56 |
| Decyl azide | 62 |
Experimental Protocols
General Protocol for Sonogashira Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and CuI (e.g., 5-10 mol%).
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the anhydrous amine base (2-3 equivalents) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common method for the in situ generation of the Cu(I) catalyst.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., 1:1 t-butanol/water or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 10-20 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine. To remove residual copper, an additional wash with a dilute aqueous ammonia solution may be beneficial.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized experimental workflow for reactions involving this compound.
References
Validation & Comparative
Interpreting ¹H and ¹³C NMR Spectra of 1-Ethynyl-4-nitrobenzene: A Comparative Guide
This guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-ethynyl-4-nitrobenzene. For comparative purposes, the spectra of phenylacetylene (B144264) are also presented to highlight the significant electronic effects of the nitro group on the chemical environment of the aromatic ring and ethynyl (B1212043) moiety. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Spectral Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and the reference compound, phenylacetylene. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2, H-6 | 8.19 | Doublet (d) | 8.9 Hz |
| H-3, H-5 | 7.64 | Doublet (d) | 8.9 Hz | |
| H-alkyne | 3.36 | Singlet (s) | N/A | |
| Phenylacetylene | H-2, H-6 | ~7.48 | Multiplet (m) | N/A |
| H-3, H-4, H-5 | ~7.30 | Multiplet (m) | N/A | |
| H-alkyne | 3.06 | Singlet (s) | N/A |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound * | C-4 (C-NO₂) | ~147.1 |
| C-2, C-6 | ~132.3 | |
| C-1 (C-C≡CH) | ~129.9 | |
| C-3, C-5 | ~123.7 | |
| C-alkyne (ipso) | ~88.4 | |
| C-alkyne (terminal) | ~83.0 (Predicted) | |
| Phenylacetylene | C-2, C-6 | 132.0 |
| C-4 | 129.0 | |
| C-3, C-5 | 128.3 | |
| C-1 (C-C≡CH) | 121.0 | |
| C-alkyne (ipso) | 86.0 | |
| C-alkyne (terminal) | 77.0 |
Spectral Interpretation and Comparison
The NMR spectra of this compound are profoundly influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group. This effect is clearly demonstrated when comparing its spectra to that of phenylacetylene.
¹H NMR Spectrum of this compound
The aromatic region of the ¹H NMR spectrum for this compound displays a classic para-substituted pattern.[2]
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The protons ortho to the nitro group (H-2, H-6) are significantly deshielded and appear as a doublet at 8.19 ppm.[3] This downfield shift is a direct consequence of the strong inductive and resonance electron-withdrawing effects of the nitro group, which reduces the electron density around these protons. The protons meta to the nitro group (H-3, H-5) appear as a doublet at 7.64 ppm.[3] The clear doublet-of-doublets pattern with a large coupling constant (J ≈ 8.9 Hz) is characteristic of coupling between adjacent aromatic protons in a para-substituted ring.
-
Alkynyl Proton (H-alkyne): The terminal acetylenic proton appears as a sharp singlet at 3.36 ppm.[3]
Comparison with Phenylacetylene: In contrast, the aromatic protons of phenylacetylene appear as a complex multiplet between 7.30-7.48 ppm. The absence of a strong deactivating group results in a more shielded environment for these protons.[4] The alkynyl proton in phenylacetylene is found further upfield at approximately 3.06 ppm, indicating that the nitro group in this compound also has a deshielding effect on the terminal proton of the ethynyl group.
¹³C NMR Spectrum of this compound
The electron-withdrawing effect of the nitro group is also evident in the ¹³C NMR spectrum.
-
Aromatic Carbons: The carbon atom directly attached to the nitro group (C-4) is the most deshielded, appearing around 147.1 ppm.[1] The carbon attached to the ethynyl group (C-1) is a quaternary carbon and appears around 129.9 ppm.[1] The carbons ortho to the nitro group (C-2, C-6) are found at approximately 132.3 ppm, while the carbons meta to the nitro group (C-3, C-5) are the most shielded of the aromatic carbons at ~123.7 ppm.[1]
-
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group are expected around 88.4 ppm and 83.0 ppm.
Comparison with Phenylacetylene: In phenylacetylene, the aromatic carbons resonate in a narrower, more upfield range (121-132 ppm). The carbon attached to the ethynyl group (C-1) is significantly more shielded at ~121.0 ppm compared to the corresponding carbon in the nitro-substituted compound. This again highlights the powerful deshielding influence of the nitro group, which extends throughout the aromatic system.
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR assignments.
Caption: Structure of this compound with atom numbering for NMR correlation.
Experimental Protocols
High-quality NMR spectra are essential for accurate structural analysis. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation
-
Analyte Quantity: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[5]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[5] The solvent should completely dissolve the compound and not have signals that overlap with analyte peaks.[6]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a chemical shift reference at 0.00 ppm.
-
Transfer: Using a pipette, carefully transfer the solution into a clean, 5 mm NMR tube. Avoid introducing air bubbles or solid particulates.[7]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) to remove any contaminants.
2. NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:
-
¹H NMR Acquisition:
-
Pulse Program: A standard single pulse (e.g., 'zg30').
-
Spectral Width: 0 - 16 ppm.
-
Acquisition Time: 2 - 4 seconds.
-
Relaxation Delay (d1): 2 - 5 seconds to ensure proper signal relaxation for quantitative analysis.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single pulse (e.g., 'zgpg30') to simplify the spectrum to singlets.
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: 1 - 2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
3. Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial function to correct the baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peak areas to determine the relative ratios of protons in the molecule.
References
A Comparative Guide to the FT-IR Spectral Peaks of 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected Fourier-Transform Infrared (FT-IR) spectral peaks for 1-ethynyl-4-nitrobenzene against related compounds, supported by experimental data. Detailed methodologies for key experiments are included to ensure reproducibility.
Introduction
This compound is an organic compound featuring a nitro group and a terminal alkyne group attached to a benzene (B151609) ring. These functional groups give rise to characteristic vibrational modes in the infrared spectrum, making FT-IR spectroscopy a powerful tool for its identification and characterization. This guide will explore the expected spectral peaks based on the distinct contributions of the nitro, ethynyl, and phenyl moieties, and compare them with the spectra of nitrobenzene (B124822) and phenylacetylene.
Data Presentation: Comparison of FT-IR Spectral Peaks
The following table summarizes the expected and experimentally observed FT-IR spectral peaks for this compound and its structural analogs, nitrobenzene and phenylacetylene. Wavenumbers are given in reciprocal centimeters (cm⁻¹).
| Vibrational Mode | This compound (Expected/Experimental) | Nitrobenzene (Experimental) | Phenylacetylene (Experimental) |
| Alkyne C-H Stretch (Terminal) | ~3300 (sharp, medium) | - | ~3300 (sharp, strong) |
| Aromatic C-H Stretch | 3100-3000 (multiple, weak-medium) | 3100-3000 (multiple, weak-medium)[1] | ~3051 (medium)[2] |
| Alkyne C≡C Stretch | ~2100-2140 (sharp, medium) | - | ~2161 (sharp, medium)[2] |
| Nitro N=O Asymmetric Stretch | ~1520 (strong)[1] | ~1520 (strong)[1][3] | - |
| Aromatic C=C Stretch | 1600-1450 (multiple, medium) | 1600-1450 (multiple, medium)[3] | ~1596, 1487 (medium)[2] |
| Nitro N=O Symmetric Stretch | ~1345 (strong)[3] | ~1347 (strong)[4] | - |
| Aromatic C-H Out-of-Plane Bend | 900-690 (strong) | 900-690 (strong) | Strong features in the 400–900 cm⁻¹ range[5] |
| C-N Stretch | ~1109[4] | ~1109[4] | - |
| NO₂ Bend (Scissoring) | ~853[4] | ~853[4] | - |
Note: The peak intensities (strong, medium, weak) and shapes (sharp, broad) are qualitative and can be influenced by the sample preparation method and the physical state of the sample.
Experimental Protocols
Accurate FT-IR analysis relies on proper sample preparation. The following are standard protocols for solid organic compounds.
1. Thin Solid Film Method [6]
This method is suitable for non-volatile, soluble solids.
-
Materials : FT-IR spectrometer, salt plates (e.g., KBr, NaCl), volatile solvent (e.g., methylene (B1212753) chloride, acetone), sample, pipette or dropper.
-
Procedure :
-
Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.
-
Using a pipette, apply a drop of the solution to the center of a clean, dry salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
Mount the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum.
-
2. Potassium Bromide (KBr) Pellet Method [7][8]
This technique is widely used for solid samples and involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
-
Materials : FT-IR spectrometer, agate mortar and pestle, KBr powder (spectroscopic grade), pellet press, sample.
-
Procedure :
-
Thoroughly grind 1-2 mg of the solid sample in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
In this method, the solid sample is ground with a mulling agent (Nujol, a mineral oil) to form a paste.
-
Materials : FT-IR spectrometer, agate mortar and pestle, Nujol (mineral oil), salt plates (e.g., KBr, NaCl), sample.
-
Procedure :
-
Grind a few milligrams of the solid sample to a fine powder in an agate mortar.
-
Add a small drop of Nujol to the powder and continue to grind until a uniform, thick paste (mull) is formed.
-
Spread a thin, even layer of the mull onto a salt plate.
-
Place a second salt plate on top and gently press to create a thin film of the mull between the plates.
-
Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum. Note that the Nujol itself will have characteristic C-H stretching and bending bands that will appear in the spectrum.
-
Logical Relationships of Functional Groups and FT-IR Peaks
The following diagram illustrates the correlation between the functional groups present in this compound and their characteristic regions in the FT-IR spectrum.
Caption: Functional groups of this compound and their corresponding FT-IR peak regions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the characterization of 1-Ethynyl-4-nitrobenzene, a key building block in organic synthesis. The following sections present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction to this compound and its Analysis
This compound (also known as 4-nitrophenylacetylene) is a solid organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of approximately 147.13 g/mol .[1] Its structure, featuring both a terminal alkyne and an aromatic nitro group, makes it a versatile precursor in the synthesis of pharmaceuticals and novel materials. Accurate characterization of this compound is crucial for quality control and for understanding its reactivity in subsequent chemical transformations. High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass determination, enabling the unambiguous confirmation of elemental composition. This guide compares the performance of HRMS with other common analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of this compound depends on the specific information required, such as molecular weight confirmation, structural elucidation, or purity assessment. The following table summarizes the key performance metrics of HRMS, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Exact mass, elemental composition, molecular formula confirmation, fragmentation pattern. | Molecular weight, fragmentation pattern, purity, separation of volatile impurities. | Detailed molecular structure, chemical environment of atoms, stereochemistry. |
| Mass Accuracy | < 5 ppm | Nominal mass accuracy | Not applicable |
| Resolution | High (>10,000) | Low to moderate | Not applicable |
| Sensitivity | High (picogram to femtogram) | High (picogram to nanogram) | Moderate (microgram to milligram) |
| Sample Requirement | Small (micrograms or less) | Small (micrograms or less) | Larger (milligrams) |
| Key Findings for this compound | Theoretical [M+H]⁺ = 148.0402, Calculated Exact Mass = 147.0320 Da.[2] | Molecular ion at m/z 147, major fragments at m/z 101 and 75.[2] | Predicted ¹H NMR (CDCl₃): δ 8.19 (d, 2H), 7.64 (d, 2H), 3.36 (s, 1H).[3] |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound with high confidence. For this compound (C₈H₅NO₂), the theoretical exact mass is 147.0320 Da.[2] An HRMS experiment would aim to measure this mass with an error of less than 5 ppm.
Expected HRMS Data
| Ion | Formula | Theoretical m/z |
| [M]⁺˙ | C₈H₅NO₂ | 147.0320 |
| [M+H]⁺ | C₈H₆NO₂ | 148.0402 |
Note: The observed ion will depend on the ionization technique used.
Fragmentation Pattern
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of this compound using HRMS, GC-MS, and NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Protocol
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
2. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
3. MS Parameters (Example for ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
Resolution: > 60,000
4. Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Process the data to determine the exact mass of the molecular ion and its major fragments. Compare the measured exact mass with the theoretical mass to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Dilute as necessary for analysis.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. GC-MS Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-300
4. Data Analysis:
-
Identify the peak corresponding to this compound in the chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
3. NMR Parameters (Example for ¹H NMR):
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
4. Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals and determine the chemical shifts and coupling constants. Compare the observed spectrum with predicted spectra or literature data for structural confirmation.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for HRMS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
A Comparative Guide to the Reactivity of 1-Ethynyl-4-nitrobenzene and Structurally Similar Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Ethynyl-4-nitrobenzene with other para-substituted phenylacetylenes. The presence of a strong electron-withdrawing nitro group significantly influences the electronic properties and, consequently, the chemical reactivity of the alkyne moiety. This document offers an objective analysis supported by established chemical principles, presents a detailed experimental protocol for a key reaction, and visualizes the underlying mechanism to aid researchers in applying this versatile building block.
Introduction to the Reactivity of Substituted Phenylacetylenes
This compound is a key building block in organic synthesis, materials science, and pharmaceutical development. Its utility stems from the dual functionality of the terminal alkyne and the aromatic nitro group. The terminal alkyne is a versatile handle for various transformations, most notably in metal-catalyzed cross-coupling reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling.
The reactivity of the ethynyl (B1212043) group is profoundly modulated by the substituent at the para-position of the phenyl ring. The nitro group (-NO₂) is a potent electron-withdrawing group (EWG), which decreases the electron density of the alkyne's triple bond. This electronic perturbation makes the alkyne more electrophilic and can significantly accelerate reactions involving nucleophilic attack or cycloaddition. In contrast, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the alkyne, which can alter its reactivity profile. Understanding these electronic effects is crucial for predicting reaction outcomes and optimizing conditions.
Comparison of Reaction Rates
| Substituent (X) | Alkyne Name | Substituent Effect | Expected Relative Reactivity in CuAAC |
| -NO₂ | This compound | Strong Electron-Withdrawing | Highest |
| -H | Phenylacetylene (B144264) | Neutral | Baseline |
| -CH₃ | 1-Ethynyl-4-methylbenzene | Weak Electron-Donating | Lower than baseline |
| -OCH₃ | 1-Ethynyl-4-methoxybenzene | Strong Electron-Donating | Lowest |
This trend highlights that this compound is expected to be the most reactive among this series in CuAAC reactions, making it an excellent choice when rapid and efficient conjugation is required.
Experimental Protocols
A precise and reproducible experimental protocol is essential for obtaining reliable comparative data. Below is a detailed methodology for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which can be used to assess the reactivity of various terminal alkynes.
Protocol: Kinetic Analysis of CuAAC Reaction via LC-MS
This protocol is designed to determine the second-order rate constant (k) for the reaction between an alkyne and an azide (B81097).
Materials:
-
Para-substituted phenylacetylene (e.g., this compound)
-
Benzyl (B1604629) azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction solvent (e.g., a 1:1 mixture of DMSO and phosphate-buffered saline, pH 7.4)
-
Internal standard (a stable compound not interfering with the reaction)
-
Quenching solution (e.g., 100 mM EDTA solution)
-
LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the alkyne in DMSO.
-
Prepare a 10 mM stock solution of benzyl azide in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of the THPTA ligand in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne stock solution, azide stock solution, and the reaction buffer to achieve final concentrations of 1 mM for both the alkyne and azide. Add the internal standard to a known concentration.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A typical ligand-to-copper ratio is 5:1.[2]
-
To initiate the reaction, add the catalyst premix to the reaction vessel, followed immediately by the freshly prepared sodium ascorbate solution. The final concentrations should be precisely known (e.g., 0.10 mM CuSO₄, 0.50 mM THPTA, 5 mM sodium ascorbate).
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the EDTA quenching solution. EDTA will chelate the copper catalyst, effectively stopping the reaction.
-
-
Analysis:
-
Analyze each quenched sample by LC-MS to determine the concentrations of the remaining reactants (alkyne and azide) and the formed triazole product, relative to the internal standard.
-
Generate calibration curves for the reactants and product to ensure accurate quantification.
-
-
Data Processing:
-
Plot the concentration of one of the reactants versus time.
-
Use the integrated rate law for a second-order reaction (1/[A]t = kt + 1/[A]₀) to determine the rate constant (k) from the slope of the line when plotting 1/[A]t versus time.
-
Mandatory Visualization
To understand the catalytic process that drives the high efficiency of the CuAAC reaction, the following diagram illustrates the widely accepted catalytic cycle.
Caption: Catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Comparative Guide to 1-Ethynyl-4-nitrobenzene and 1-Ethynyl-4-aminobenzene in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of linker molecules is a critical determinant in the successful design of bioconjugates for therapeutic and diagnostic applications. Among the diverse chemical tools available, terminal alkynes are pivotal for their participation in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a detailed, data-driven comparison of two functionalized aryl alkynes, 1-ethynyl-4-nitrobenzene and 1-ethynyl-4-aminobenzene, for their utility in bioconjugation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these reagents is essential for their effective application. The key distinction lies in the electronic nature of the para-substituent: the strongly electron-withdrawing nitro group versus the electron-donating amino group.
| Property | This compound | 1-Ethynyl-4-aminobenzene | Reference |
| Synonyms | 4-Nitrophenylacetylene | 4-Aminophenylacetylene, 4-Ethynylaniline | [1][2] |
| Molecular Formula | C₈H₅NO₂ | C₈H₇N | |
| Molecular Weight | 147.13 g/mol | 117.15 g/mol | |
| Appearance | Pale yellow to yellow solid | ||
| Melting Point | 148-151 °C | ~63-65 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents | [4] |
| Key Functional Groups | Terminal alkyne, Nitro group | Terminal alkyne, Amino group | |
| Electronic Effect of Substituent | Strongly electron-withdrawing (-NO₂) | Strongly electron-donating (-NH₂) | [5][6][7] |
Reactivity in Bioconjugation: A Tale of Two Substituents
The primary application of these molecules in bioconjugation is through the CuAAC reaction, which forms a stable triazole linkage with an azide-modified biomolecule. The reactivity of the terminal alkyne in this reaction is significantly influenced by the electronic properties of the aromatic substituent.
This compound: The Activated Alkyne
The nitro group in this compound is a potent electron-withdrawing group.[5][6][7] This property has a direct impact on the acidity of the terminal alkyne's proton. The withdrawal of electron density from the benzene (B151609) ring and, by extension, from the ethynyl (B1212043) group, makes the acetylenic proton more acidic and thus easier to remove. In the mechanism of the CuAAC reaction, the deprotonation of the alkyne to form a copper(I) acetylide is often the rate-determining step.[8] Consequently, the enhanced acidity of the alkyne in this compound leads to a faster reaction rate.[8]
1-Ethynyl-4-aminobenzene: The Deactivated Alkyne
Conversely, the amino group in 1-ethynyl-4-aminobenzene is a strong electron-donating group.[5][7] It pushes electron density into the aromatic ring, which in turn decreases the acidity of the terminal alkyne's proton. This makes the formation of the copper(I) acetylide intermediate more difficult and results in a significantly slower CuAAC reaction rate compared to its nitro-substituted counterpart.[5][8]
Summary of Reactivity in CuAAC
| Feature | This compound | 1-Ethynyl-4-aminobenzene | Reference |
| Alkyne C-H Acidity | Increased | Decreased | [8] |
| Rate of Copper Acetylide Formation | Faster | Slower | [8] |
| Predicted CuAAC Reaction Rate | Higher | Lower | [5][8] |
| Stability of Resulting Triazole | High | High | [9][10] |
Beyond CuAAC, the respective functional groups offer orthogonal reactivity. The nitro group of this compound can be chemically reduced to an amine, providing a handle for further modifications after the initial bioconjugation. The amino group of 1-ethynyl-4-aminobenzene is itself a nucleophile and can be directly conjugated to biomolecules through reactions with activated esters (e.g., NHS esters) or other electrophiles, in addition to its potential use in CuAAC.[10]
Experimental Protocols
While optimal reaction conditions should be determined empirically for each specific application, the following provides a general protocol for a CuAAC reaction in an aqueous/organic co-solvent system, suitable for many biomolecules.
General Protocol for CuAAC Bioconjugation
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified biomolecule (e.g., protein, peptide, or nucleic acid) in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of this compound or 1-ethynyl-4-aminobenzene in an organic co-solvent such as DMSO or DMF.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, such as sodium ascorbate. A pre-formed solution of a copper(I) catalyst with a stabilizing ligand like TBTA can also be used.[11]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with the alkyne reagent. The final concentration of the organic co-solvent should be minimized (typically <20%) to maintain the integrity of the biomolecule.[4]
-
Add the reducing agent (e.g., sodium ascorbate) to the reaction mixture, followed by the copper(I) source (e.g., CuSO₄). The final concentrations typically range from 1-5 mM for the alkyne and 50-100 µM for the copper catalyst.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
-
Purification:
-
Upon completion, the bioconjugate can be purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures, the influence of substituents on reactivity, and a typical experimental workflow.
Conclusion
In the context of bioconjugation via copper-catalyzed azide-alkyne cycloaddition, This compound emerges as the more reactive coupling partner due to the electron-withdrawing nature of its nitro group, which facilitates the rate-limiting deprotonation of the alkyne. This enhanced reactivity can lead to faster reaction times and potentially higher conjugation efficiencies, which are advantageous when working with sensitive biomolecules.
1-ethynyl-4-aminobenzene , while less reactive in CuAAC, offers the versatility of a nucleophilic amino group that can be used for alternative conjugation strategies. The choice between these two reagents will ultimately depend on the specific requirements of the application, including the desired reaction kinetics, the stability of the biomolecule under the reaction conditions, and the potential for orthogonal functionalization. For applications where rapid and efficient alkyne-azide coupling is paramount, this compound is the superior choice.
References
- 1. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 937-31-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Characterization data for 1-Ethynyl-4-nitrobenzene derivatives
A comprehensive guide to the characterization of 1-Ethynyl-4-nitrobenzene and its derivatives, presenting key experimental data and protocols for researchers in synthetic chemistry and drug development.
Physicochemical and Spectroscopic Properties
This compound is a solid organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol .[1] It serves as a crucial building block in the synthesis of a variety of organic molecules and materials due to its two reactive functional groups: a terminal alkyne and an aromatic nitro group.[1]
Characterization Data for this compound
| Property | Value | Source |
| Molecular Formula | C8H5NO2 | [1] |
| Molecular Weight | 147.13 g/mol | [1][2] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 148-151 °C | [1][3][4] |
| ¹H NMR (CDCl₃) | δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) ppm | [1][3][5] |
| ¹³C NMR (CDCl₃) | Aromatic carbons: 122-142 ppm; Alkyne carbons: 80-100 ppm | [1] |
| Infrared (IR) | C≡C stretch: ~2100 cm⁻¹; NO₂ symmetric and asymmetric stretches | [1][6] |
Comparative Characterization Data for this compound Derivatives
The following table compares the characterization data of the parent compound with some of its derivatives, illustrating the impact of substitution on their spectroscopic properties.
| Compound | Key Characterization Data | Source |
| This compound | ¹H NMR (CDCl₃): δ 8.19 (d, 2H), 7.64 (d, 2H), 3.36 (s, 1H) | [1][3][5] |
| 1-(Iodoethynyl)-4-nitrobenzene | ¹H NMR (400 MHz, CDCl₃): δ 8.19 (d, J = 8.26 Hz, 2H), 7.58 (d, J = 7.95 Hz, 2H) | [5] |
| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | ¹H NMR (CDCl₃): δ 8.21 (d, 2H), 7.58 (d, 2H), 7.48 (d, 2H), 7.26 (t, 2H), 7.17 (d, 2H), 7.10 (t, 2H) | [7] |
| 2-((4-nitrophenyl)ethynyl)-4-fluorobenzaldehyde | HRMS: Calculated [M+H]⁺: 270.05610, Observed: 270.05609 (Confirms C₁₅H₉FNO₃) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its derivatives are provided below.
Synthesis of this compound
A modified literature procedure is as follows:
-
To a solution of trimethyl((4-nitrophenyl)ethynyl)silane (B1599181) (1.08 mmol) in 5 mL of methanol, an aqueous solution of potassium hydroxide (B78521) (2.41 mmol in 5 mL of water) is added.[5]
-
The reaction mixture is stirred at room temperature for 1 hour.[5]
-
The crude product is extracted with dichloromethane (B109758) (20 mL), washed with brine (2 x 10 mL), and dried over magnesium sulfate.[5]
-
The solvent is removed in vacuo, and the residue is purified by silica (B1680970) gel flash chromatography (10% ethyl acetate (B1210297) in hexane) to yield this compound as a white solid.[5]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker at 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1][5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] Solid samples are typically prepared as potassium bromide (KBr) pellets.[2] The spectra show characteristic absorption bands for the functional groups present in the molecule.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound.[1]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Synthesis and characterization workflow.
Caption: Interrelation of characterization techniques.
References
- 1. This compound|CAS 937-31-5|Nitrophenylacetylene [benchchem.com]
- 2. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 937-31-5 - iChemical [ichemical.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. rsc.org [rsc.org]
- 6. Benzene, 1-ethynyl-4-nitro- [webbook.nist.gov]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Validating the Purity of Synthesized 1-Ethynyl-4-nitrobenzene
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 1-Ethynyl-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The performance of a standard reversed-phase HPLC method is compared against an alternative analytical technique, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with supporting experimental protocols and data.
Introduction to Purity Validation
This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields, and introduce contaminants in the final product. While several analytical techniques can be employed for purity assessment, HPLC is a widely adopted method due to its high resolution, sensitivity, and quantitative accuracy. This guide outlines a robust HPLC protocol and compares it with qNMR, another powerful technique for purity determination that offers direct quantification without the need for a reference standard of the analyte.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was developed for the routine purity analysis of this compound. This method is designed to separate the main compound from potential impurities arising from the synthesis, such as starting materials or by-products.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV-Vis Diode Array Detector (DAD) at 272 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an alternative and complementary approach to purity assessment. It allows for the determination of purity by comparing the integral of a specific proton signal from the analyte with that of a known amount of an internal standard.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard: Maleic Anhydride (B1165640) (certified reference material)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic anhydride into a vial. Dissolve in 0.75 mL of CDCl₃.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 30 s
-
Acquisition Time: 4 s
-
Data Presentation and Comparison
The purity of a synthesized batch of this compound was determined using both HPLC and qNMR. The results are summarized in the table below.
| Parameter | HPLC | qNMR | Comments |
| Purity (%) | 99.2% | 99.1% | Both methods show excellent agreement in the determined purity. |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | HPLC offers higher sensitivity for detecting trace impurities. |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% | HPLC is more suitable for the precise quantification of low-level impurities. |
| Analysis Time per Sample | ~20 minutes | ~15 minutes | qNMR has a slightly faster sample analysis time. |
| Need for Reference Standard | Yes (for analyte) | Yes (for internal standard) | qNMR does not require a pure standard of the analyte itself. |
| Structural Information | Limited (Retention Time) | Yes (Chemical Shift, Coupling) | qNMR provides structural confirmation of the analyte and impurities. |
Experimental Workflow Visualization
The logical flow of validating the purity of synthesized this compound, from synthesis to comparative analysis, is depicted in the following diagram.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both HPLC and qNMR are powerful and reliable methods for determining the purity of synthesized this compound. The choice of method may depend on the specific requirements of the analysis. HPLC is advantageous for its high sensitivity in detecting and quantifying trace impurities, making it ideal for quality control in pharmaceutical applications. On the other hand, qNMR offers the benefit of providing structural information and does not require an analytical standard of the target compound, which can be particularly useful in the early stages of research and development when a pure reference may not be available. For comprehensive validation, the use of orthogonal methods like HPLC and qNMR is highly recommended to ensure the accuracy and reliability of the purity assessment.
A Comparative Analysis of Catalysts for Sonogashira Coupling with 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction is invaluable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[2] The choice of catalyst is paramount, significantly influencing reaction efficiency, substrate scope, and operational conditions. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 1-ethynyl-4-nitrobenzene, an electron-deficient alkyne, with various aryl halides. We present quantitative data from several systems, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to aid researchers in selecting the optimal catalyst for their synthetic needs.
Comparative Performance of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the combination of the palladium source, ligands, copper co-catalyst (or lack thereof), base, and solvent. The following table summarizes the performance of different catalytic systems in reactions involving this compound or analogous electron-deficient substrates.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Homogeneous (Copper-Cocatalyzed) | |||||||
| Pd₂(dba)₃ / PPh₃ / CuI | 4-(2,5-diiodobenzoyl)morpholine | iPr₂NH | DMSO | 45 | 1 | 80¹ | [2] |
| Homogeneous (Copper-Free) | |||||||
| PdCl₂(PPh₃)₂ | General Aryl Halides | TBAF | neat | 80 | 1-5 | Good-Exc.² | [3] |
| Pd(OAc)₂ / DABCO | General Aryl Halides | DABCO | NMP | 120 | 1-10 | Good-Exc.² | [4] |
| [DTBNpP]Pd(crotyl)Cl | General Aryl Bromides | TMP | DMSO | RT | 2-24 | up to 97 | [5] |
| Heterogeneous (Copper-Cocatalyzed) | |||||||
| Pd₁@NC / PPh₃ / CuI | General Aryl Iodides | NEt₃ | MeCN | 80 | 24 | Good-Exc.² | [6] |
¹Yield refers to the di-substituted product. ²Yields reported as "Good to Excellent" for a range of substrates, including those with electron-withdrawing groups.
Visualizing the Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a standard experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for selected catalytic systems.
Protocol 1: Homogeneous Copper-Cocatalyzed System
(Adapted from the synthesis of 2,5-Bis((4-nitrophenyl)ethynyl)morpholinebenzamide[2])
-
Reagents:
-
4-(2,5-diiodobenzoyl)morpholine (0.40 mmol, 1 equiv)
-
This compound (0.84 mmol, 2.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 10 µmol, 2.5 mol%)
-
Copper(I) iodide (CuI, 12 µmol, 3 mol%)
-
Triphenylphosphine (PPh₃, 24 µmol, 6 mol%)
-
Diisopropylethylamine (iPr₂NH, 1.0 mmol, 2.5 equiv)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-(2,5-diiodobenzoyl)morpholine, this compound, Pd₂(dba)₃, CuI, and PPh₃.
-
Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Add anhydrous DMSO and degassed iPr₂NH via syringe.
-
Heat the reaction mixture to 45 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 1 hour).
-
After completion, cool the mixture to room temperature and perform an aqueous work-up.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.
-
Protocol 2: General Copper-Free System
(Adapted from Li, et al. for copper- and amine-free Sonogashira coupling[3])
-
Reagents:
-
Aryl Halide (e.g., Iodobenzene) (0.5 mmol, 1 equiv)
-
This compound (0.6 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.015 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (B91410) trihydrate (TBAF·3H₂O, 1.5 mmol, 3 equiv)
-
-
Procedure:
-
Combine the aryl halide, this compound, PdCl₂(PPh₃)₂, and TBAF·3H₂O in a reaction vessel equipped with a magnetic stir bar.
-
Purge the vessel with nitrogen for 10-15 minutes.
-
Heat the solvent-free mixture to 80 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, wash with water, and extract with diethyl ether.
-
Dry the combined organic extracts and evaporate the solvent.
-
Purify the residue by flash column chromatography to afford the coupled product.
-
Protocol 3: Heterogeneous Single-Atom Catalyst System
(General procedure adapted from Pérez-Ramírez, et al.[6])
-
Reagents:
-
Aryl Iodide (e.g., 4-Iodoacetophenone) (1 equiv)
-
This compound (1.5 equiv)
-
Pd₁@NC catalyst (0.5 wt% Pd, 0.2 mol% Pd)
-
Copper(I) iodide (CuI, 2 mol%)
-
Triphenylphosphine (PPh₃, 1 mol%)
-
Triethylamine (NEt₃, 2.2 equiv)
-
Acetonitrile (MeCN, to make a 0.4 M solution)
-
-
Procedure:
-
To a reaction vessel, add the Pd₁@NC catalyst, CuI, and PPh₃.
-
In a separate flask, prepare a solution of the aryl iodide, this compound, and NEt₃ in MeCN.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Transfer the degassed solution to the reaction vessel containing the catalyst under an argon atmosphere.
-
Stir the mixture vigorously at 80 °C for 24 hours.
-
After cooling to room temperature, separate the heterogeneous catalyst by filtration.
-
The filtrate, containing the product, can be analyzed by GC-FID and subsequently worked up and purified as described in the previous protocols.
-
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. redalyc.org [redalyc.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Benchmarking 1-Ethynyl-4-nitrobenzene: A Comparative Guide for Material Applications
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science, the quest for novel organic molecules with tailored functionalities is paramount. 1-Ethynyl-4-nitrobenzene, a versatile building block, has garnered significant interest for its potential in creating advanced materials with unique optical, electronic, and structural properties. This guide provides an objective comparison of this compound's performance in key material applications, benchmarked against relevant alternatives. The information presented herein is supported by available experimental data to aid researchers in making informed decisions for their specific applications.
Overview of this compound and Its Alternatives
This compound is an organic compound featuring a terminal alkyne group and a nitro-substituted aromatic ring.[1] This dual functionality makes it a highly reactive and versatile molecule. The ethynyl (B1212043) group readily participates in various coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule and provides a site for further chemical modifications, such as reduction to an amine group.[1] These characteristics make this compound a promising candidate for applications in nonlinear optics (NLO), functional polymers, and surface modification.
For a comprehensive evaluation, this guide compares this compound with the following alternatives:
-
For Polymer Applications:
-
4-Ethynylaniline: Possesses an amino group instead of a nitro group, offering different reactivity and potential for hydrogen bonding in the resulting polymers.
-
Ethynylbenzene: The parent compound without any functional group on the phenyl ring, serving as a baseline for understanding the influence of substituents.
-
-
For Nonlinear Optical Applications:
-
p-Nitroaniline (p-NA): A well-studied organic molecule known for its significant second-order NLO properties.
-
Nitrobenzene: The parent nitro-aromatic compound, providing a reference for the contribution of the ethynyl group to the NLO response.
-
Performance in Nonlinear Optical (NLO) Applications
The push-pull electronic structure of this compound, with the electron-donating alkyne and electron-withdrawing nitro group, suggests its potential as a third-order NLO material. Third-order NLO materials are crucial for applications such as optical switching, optical limiting, and all-optical signal processing. The key performance metric for these materials is the third-order nonlinear optical susceptibility, χ⁽³⁾.
Table 1: Comparison of Third-Order NLO Properties of Related Organic Molecules
| Compound | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption Coefficient (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |
| p-Nitroaniline Picrate | 10⁻¹⁹ | 10⁻¹² | 10⁻¹³ |
| Nitrobenzene | ~3 x 10⁻¹⁹ (at 1064 nm) | - | - |
Data for p-Nitroaniline Picrate sourced from a 2024 study.[2][3] Data for Nitrobenzene is a generally accepted value.
It is important to note that the NLO properties are highly dependent on the experimental conditions, including the wavelength and pulse duration of the laser used for measurement.
Performance in Functional Polymer Applications
The ability of this compound to undergo polymerization and copolymerization makes it a valuable monomer for creating functional polymers. The resulting polymers can exhibit enhanced thermal stability, specific electronic properties, and the potential for further functionalization via the nitro group.
A direct comparison of the thermal and mechanical properties of poly(this compound) with its counterparts is challenging due to limited available data. However, we can analyze the properties of related poly(phenylacetylene)s to provide a comparative context.
Table 2: Thermal Properties of Polymers Derived from Ethynylbenzene Derivatives
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Char Yield (%) |
| Poly(4-ethynylaniline) | ~105-220 (depending on residual solvent) | >400 | High |
| Poly(phenylacetylene) | Not clearly defined | ~350-400 | ~40-60 |
Data for Poly(4-ethynylaniline) is for polyaniline films, which share structural similarities.[4] Data for Poly(phenylacetylene) is from general literature.
The high decomposition temperature of polymers containing aniline (B41778) functionalities suggests that polymers derived from this compound, after reduction of the nitro group, could also exhibit excellent thermal stability.
Application in Surface Modification
The ethynyl group of this compound allows for its attachment to surfaces, enabling the tuning of surface properties such as the work function of conductive materials like Indium Tin Oxide (ITO). Modifying the work function of electrodes is crucial for optimizing charge injection in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs).
While specific data on the work function change of ITO upon modification with this compound is not available, studies on similar aromatic self-assembled monolayers (SAMs) demonstrate the potential of this approach. The dipole moment of the modifying molecule plays a significant role in altering the surface work function.
Table 3: Work Function Modification of ITO with Aromatic SAMs
| Modifying Molecule | Change in Work Function (ΔΦ) (eV) |
| Aromatic Phosphonic Acids | Increase of up to 1.09 eV |
| Substituted Benzoic Acids | Tunable increase depending on substituent |
Data sourced from studies on various aromatic phosphonic and benzoic acids.[5]
The electron-withdrawing nature of the nitro group in this compound suggests that it would likely increase the work function of ITO, which could be beneficial for hole injection in OLEDs.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments relevant to the applications of this compound.
Z-Scan Technique for Measuring Third-Order NLO Properties
The Z-scan technique is a widely used method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.
Experimental Workflow:
Figure 1: Workflow for Z-scan measurement.
Methodology:
-
A high-intensity laser beam is focused using a lens.
-
The sample, dissolved in a suitable solvent, is placed in a cuvette mounted on a computer-controlled translation stage.
-
The sample is moved along the z-axis (the direction of laser propagation) through the focal point.
-
The transmitted laser intensity is measured by a photodetector in the far field.
-
For a "closed-aperture" Z-scan, an aperture is placed before the detector to measure the changes in beam divergence due to nonlinear refraction. A peak-valley or valley-peak transmittance curve is obtained, from which the sign and magnitude of n₂ can be determined.
-
For an "open-aperture" Z-scan, the aperture is removed, and the total transmitted intensity is measured to determine the nonlinear absorption coefficient, β.
-
The real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾, can then be calculated from the determined values of n₂ and β.[6][7]
Synthesis and Characterization of Polymers from Ethynylbenzene Derivatives
This protocol outlines a general procedure for the polymerization of ethynylbenzene derivatives.
Experimental Workflow:
Figure 2: Workflow for polymer synthesis and characterization.
Methodology:
-
Polymerization: The monomer (e.g., this compound) is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A catalyst or initiator (e.g., a transition metal complex) is added, and the reaction mixture is stirred at a specific temperature for a designated period.
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane). The precipitate is then collected by filtration, washed with the non-solvent to remove unreacted monomer and catalyst residues, and dried under vacuum.
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Structure: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the polymer structure and the presence of functional groups.
-
Thermal Properties: Thermogravimetric Analysis (TGA) is performed to determine the decomposition temperature (Td) and char yield, providing information about the thermal stability. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg).[8][9][10]
-
Surface Modification of Indium Tin Oxide (ITO)
This protocol describes the formation of a self-assembled monolayer (SAM) of an ethynylbenzene derivative on an ITO surface.
Experimental Workflow:
Figure 3: Workflow for ITO surface modification.
Methodology:
-
Substrate Preparation: The ITO-coated substrate is cleaned by sequential sonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol). The surface is then activated, typically by UV-ozone or oxygen plasma treatment, to generate hydroxyl groups.
-
SAM Deposition: The cleaned and activated ITO substrate is immersed in a dilute solution of the modifying molecule (e.g., this compound with a suitable anchoring group) in an appropriate solvent (e.g., toluene (B28343) or ethanol) for a specific duration.
-
Rinsing and Drying: The substrate is then thoroughly rinsed with the solvent to remove any physisorbed molecules and dried under a stream of inert gas (e.g., nitrogen).
-
Characterization:
-
Surface Energy: Contact angle goniometry is used to measure the water contact angle, which indicates the change in surface hydrophobicity.
-
Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) is employed to confirm the presence of the SAM on the ITO surface.
-
Work Function: Kelvin Probe Force Microscopy (KPFM) or Ultraviolet Photoelectron Spectroscopy (UPS) is used to measure the work function of the modified ITO surface.[11][12][13]
-
Conclusion
This compound stands out as a promising and versatile building block for the development of advanced functional materials. Its unique combination of a reactive ethynyl group and an electron-withdrawing nitro group opens up a wide range of possibilities for creating materials with tailored nonlinear optical, polymeric, and surface properties. While direct quantitative performance data for this compound in some applications is still emerging, the comparative analysis with related compounds presented in this guide highlights its significant potential. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore and benchmark the performance of this compound and its derivatives in their specific material applications. As more experimental data becomes available, a more comprehensive and direct comparison will be possible, further solidifying the position of this molecule in the materials scientist's toolbox.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. Surface Modification of Indium Tin Oxide [summit.sfu.ca]
- 6. Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS2 structures [opg.optica.org]
- 7. researchplateau.com [researchplateau.com]
- 8. azom.com [azom.com]
- 9. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 10. mt.com [mt.com]
- 11. mdpi.com [mdpi.com]
- 12. ITO Work Function Tunability by Polarizable Chromophore Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yitzchaik.huji.ac.il [yitzchaik.huji.ac.il]
A Comparative Guide to the Crystallographic Structures of Ethynyl-Nitrobenzene Derivatives
The ethynyl (B1212043) and nitro functional groups are highly reactive, making these compounds crucial building blocks in organic synthesis, materials science, and pharmaceutical development.[1] Understanding their three-dimensional arrangement and intermolecular interactions in the crystalline state is paramount for predicting their physical properties and reactivity.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid. The general workflow for this analysis is outlined below.
1. Crystal Growth: High-quality single crystals of the target compound are grown. This is typically achieved through slow evaporation of a saturated solution, solvent diffusion, or vapor diffusion techniques.
2. Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed within an X-ray diffractometer. Data collection is performed by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern as the crystal is rotated. For air- or moisture-sensitive compounds, data collection is often performed at low temperatures (e.g., 100 K).
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between observed and calculated structure factors.
Crystallographic Data Comparison
Subtle changes in molecular structure, such as the position of a substituent, can lead to significant diversity in crystal packing arrangements.[1] The following table summarizes the available crystallographic data for 1-ethynyl-2-nitrobenzene (B95037) and a related dialkoxy derivative, illustrating the impact of substitution on the crystal lattice.
| Parameter | 1-Ethynyl-2-nitrobenzene[2] | 1-Ethynyl-2-nitro-4,5-dipropoxybenzene[2] |
| Formula | C₈H₅NO₂ | C₁₄H₁₇NO₄ |
| Crystal System | Monoclinic | Trigonal |
| Space Group | P2₁/c | R-3 |
| a (Å) | 3.7874(5) | 31.789(2) |
| b (Å) | 13.0673(16) | 31.789(2) |
| c (Å) | 13.98174(17) | 10.1583(7) |
| α (°) ** | 90 | 90 |
| β (°) | 90.587(2) | 90 |
| γ (°) | 90 | 120 |
| Volume (ų) ** | 692.15(15) | 8891.1(11) |
| Z | 4 | 18 |
| Temperature (K) | Not Specified | Not Specified |
| Key Interactions | Intramolecular C–H···O (alkyne-nitro) | Intermolecular C–H···O (alkoxy-alkyne) |
Structural Analysis and Intermolecular Interactions
The comparison between different ethynyl-nitrobenzene isomers and their derivatives reveals the critical role of substituent placement and type in dictating the final crystal structure.
In the structure of 1-ethynyl-2-nitrobenzene , the nitro group is essentially coplanar with the benzene (B151609) ring.[2] The crystal packing is dominated by intramolecular C–H···O hydrogen bonds between the alkyne hydrogen and an oxygen of the proximal nitro group.[2] This interaction is supplemented by weaker arene C–H···O (nitro) hydrogen bonds, which stabilize the overall packing arrangement.[2] The molecule itself was found to be disordered over two sites with an occupancy ratio of 88:12.[2]
In contrast, the crystal structures of homologous 4,5-dialkoxy-1-ethynyl-2-nitrobenzenes show dramatically different packing arrangements based on the length of the alkoxy chains.[1] For instance, the dipropoxy derivative's structure is dominated by planar hexamers formed by bifurcated alkoxy C–H···O interactions, while the dibutoxy analogue forms planar ribbons.[2] This demonstrates how increasing the steric bulk and hydrogen bonding capability of substituents fundamentally alters the intermolecular forces, leading to entirely different supramolecular assemblies.
References
Safety Operating Guide
Safe Disposal of 1-Ethynyl-4-nitrobenzene: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 1-Ethynyl-4-nitrobenzene, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard safety data sheets and are intended to ensure the safe handling and disposal of this chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₈H₅NO₂ | [1][2] |
| Molecular Weight | 147.13 g/mol | [2][3] |
| CAS Number | 937-31-5 | [1][3] |
| Purity (Assay) | >98.0% (GC) | [1] |
| Melting Point | 148-150 °C | [3] |
Experimental Protocol: Disposal Procedure
The recommended disposal procedure for this compound involves careful handling and adherence to local, state, and federal regulations. The primary method of disposal is incineration.[1]
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Respiratory Protection: A dust respirator is necessary, especially if dust or aerosol will be generated.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Eye Protection: Safety glasses or an eyeshield are required.[1][3] A face-shield may be necessary depending on the situation.[1]
-
Skin and Body Protection: Wear protective clothing and boots as required.[1]
2. Handling and Temporary Storage:
-
Handle the substance in a well-ventilated area, preferably under a local exhaust system, to avoid dust dispersion.[1][4][5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and face thoroughly.[1]
-
Store the material in a tightly closed container in a cool, dark, and dry place.[1][6]
-
Keep it away from incompatible materials such as oxidizing agents.[1][5]
3. Disposal Method:
-
Consult Authorities: Before proceeding, consult your local, state, and federal environmental regulations for chemical disposal.[1]
-
Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Container Disposal: Dispose of the contents and the container at an approved waste disposal plant.[5]
-
Spill Management: In case of a spill, sweep the dust to collect it into an airtight container, being careful not to disperse it.[1] The collected material should be promptly disposed of according to regulations.[1][6] Do not allow the chemical to enter drains.[6][7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C8H5NO2 | CID 136752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 937-31-5 [sigmaaldrich.com]
- 4. 1-ETHYNYL-2-NITRO-BENZENE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-Ethynyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Ethynyl-4-nitrobenzene (CAS No. 937-31-5). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. This compound is classified as a skin and eye irritant, and appropriate personal protective equipment (PPE) and handling procedures must be employed at all times.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that form a tight seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves are mandatory. Butyl or Viton® gloves are recommended for handling aromatic nitro compounds due to their high resistance. Disposable nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination. | Prevents skin contact, which can cause irritation.[1] While specific breakthrough time data for this compound is not readily available, data for similar aromatic nitro compounds suggests that butyl and Viton® offer the most robust protection. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator is required.[2] In cases of poor ventilation or the potential for significant aerosolization, a powered air-purifying respirator (PAPR) with a particulate filter should be considered. | Protects the respiratory tract from irritation that may be caused by inhalation of the solid compound.[1] |
| Protective Clothing | A standard laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of contamination, chemically resistant coveralls are recommended. | Provides a barrier against accidental skin contact with the chemical. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from potential spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Evacuate and Alert:
- Immediately alert others in the vicinity of the spill.
- If the spill is large or in a poorly ventilated area, evacuate the immediate area.
2. Don Appropriate PPE:
- Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in the table above, including respiratory protection.
3. Contain the Spill:
- For solid spills, carefully cover the material with a plastic sheet to minimize dust generation.
- For solutions, create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or sand.
4. Clean-up Procedure:
- For Solid Spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid creating dust. After the bulk of the material is collected, decontaminate the area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), and place the cloth in the hazardous waste container.
- For Spills in Solution: Absorb the spilled liquid with an inert absorbent material. Collect the absorbent material and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent.
5. Decontamination:
- Thoroughly decontaminate all tools and equipment used in the cleanup process.
- Wipe down all affected surfaces.
6. Waste Disposal:
- All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Liquid Waste: Any solvents used to dissolve or clean up this compound should be collected in a separate, labeled hazardous waste container for flammable liquids. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, often as regular laboratory glass or plastic waste.
Professional Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
A common method for the disposal of this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[3]
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
